molecular formula C₈H₇ClO₃ B1142592 3-Chloro-4-(hydroxymethyl)benzoic acid CAS No. 1594779-14-2

3-Chloro-4-(hydroxymethyl)benzoic acid

Cat. No.: B1142592
CAS No.: 1594779-14-2
M. Wt: 186.59
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(hydroxymethyl)benzoic acid is a useful research compound. Its molecular formula is C₈H₇ClO₃ and its molecular weight is 186.59. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-4-(hydroxymethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-(hydroxymethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-(hydroxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXVJBXREBFMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-(hydroxymethyl)benzoic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3-Chloro-4-(hydroxymethyl)benzoic acid, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited publicly available experimental data for this specific compound, this guide will also draw logical comparisons with its close structural analog, 3-Chloro-4-hydroxybenzoic acid, to provide a broader context for researchers.

Core Identification and Physicochemical Properties

3-Chloro-4-(hydroxymethyl)benzoic acid is a substituted benzoic acid derivative. Its core structure consists of a benzene ring substituted with a carboxylic acid group, a chlorine atom, and a hydroxymethyl group.

Table 1: Physicochemical Properties of 3-Chloro-4-(hydroxymethyl)benzoic acid and its Structural Analog

Property3-Chloro-4-(hydroxymethyl)benzoic acid3-Chloro-4-hydroxybenzoic acid
CAS Number 1594779-14-2[1]3964-58-7[2]
Molecular Formula C₈H₇ClO₃[3]C₇H₅ClO₃[2]
Molecular Weight 186.59 g/mol [1][4]172.57 g/mol [2]
Melting Point Data not available171-173 °C
Boiling Point Data not availableData not available
Solubility Data not availableData not available
Predicted XlogP 1.4[3]2.3
Appearance Data not availableWhite to beige crystalline powder[2]

Structural and Spectroscopic Information

The key structural feature of 3-Chloro-4-(hydroxymethyl)benzoic acid is the presence of the hydroxymethyl (-CH₂OH) group at the 4-position, which distinguishes it from the more commonly documented 3-Chloro-4-hydroxybenzoic acid. This seemingly minor difference can significantly impact the compound's reactivity, solubility, and biological activity.

While specific spectral data for 3-Chloro-4-(hydroxymethyl)benzoic acid is not widely published, one could predict the following characteristic signals in its NMR and IR spectra:

  • ¹H NMR: Signals corresponding to the aromatic protons, a singlet for the benzylic protons of the hydroxymethyl group, and broad singlets for the hydroxyl and carboxylic acid protons.

  • ¹³C NMR: Resonances for the seven aromatic carbons (five CH and two quaternary) and one for the benzylic carbon.

  • IR Spectroscopy: Characteristic absorptions for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxylic acid, and C-Cl stretching frequencies.

Synthesis of Chloro-Substituted Benzoic Acids: A General Overview

While a specific, validated protocol for the synthesis of 3-Chloro-4-(hydroxymethyl)benzoic acid is not readily found in peer-reviewed literature, general methods for the synthesis of chloro-substituted benzoic acids can be adapted. Common strategies include the oxidation of corresponding toluenes, Sandmeyer reactions of anilines, and hydrolysis of benzotrichlorides.[5]

A plausible synthetic route to 3-Chloro-4-(hydroxymethyl)benzoic acid could involve the selective oxidation of the methyl group of 3-chloro-4-methylbenzyl alcohol or the reduction of the corresponding aldehyde or ester.

A related patent describes a one-step synthesis of 3-chloromethyl benzoic acid from benzoyl chloride and paraformaldehyde using a Lewis acid catalyst, which could potentially be adapted.[6] Another patent details the synthesis of 4-chloromethyl benzoic acid chlorides from 4-hydroxymethyl-benzoic acids using oxalyl chloride or thionyl chloride.[7]

Proposed Synthetic Pathway

The following diagram illustrates a hypothetical, multi-step synthesis of 3-Chloro-4-(hydroxymethyl)benzoic acid starting from a commercially available precursor. This pathway is based on established organic chemistry reactions but has not been experimentally validated for this specific target molecule.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Nucleophilic Substitution cluster_3 Step 4: Saponification start 3-Chloro-4-methylbenzoic acid step1_reagents SOCl₂ or H₂SO₄/MeOH start->step1_reagents intermediate1 Methyl 3-chloro-4-methylbenzoate step1_reagents->intermediate1 step2_reagents NBS, AIBN intermediate1->step2_reagents intermediate2 Methyl 4-(bromomethyl)-3-chlorobenzoate step2_reagents->intermediate2 step3_reagents H₂O, Acetone intermediate2->step3_reagents intermediate3 Methyl 3-chloro-4-(hydroxymethyl)benzoate step3_reagents->intermediate3 step4_reagents 1. NaOH, H₂O/MeOH 2. H₃O⁺ intermediate3->step4_reagents final_product 3-Chloro-4-(hydroxymethyl)benzoic acid step4_reagents->final_product

Caption: Proposed multi-step synthesis of 3-Chloro-4-(hydroxymethyl)benzoic acid.

Potential Applications and Research Interest

Substituted benzoic acids are crucial building blocks in the synthesis of a wide range of biologically active molecules. The structural analog, 3-Chloro-4-hydroxybenzoic acid, is a known intermediate in the development of pharmaceuticals, such as anti-inflammatory and analgesic drugs, as well as in the formulation of agrochemicals like herbicides and fungicides.[2] It is also used in the polymer industry and as a reagent in analytical chemistry.[2]

Given these applications for the "hydroxy" analog, it is reasonable to hypothesize that 3-Chloro-4-(hydroxymethyl)benzoic acid could serve as a valuable intermediate in several areas:

  • Drug Discovery: The hydroxymethyl group can be a site for further functionalization, allowing for the synthesis of ester or ether derivatives with potentially novel pharmacological properties. It could be a precursor for creating libraries of compounds for screening against various biological targets.

  • Materials Science: The bifunctional nature of the molecule (a carboxylic acid and an alcohol) makes it a potential monomer for the synthesis of specialty polyesters or other polymers with unique properties.

  • Agrochemicals: Similar to its analog, it could be a precursor for new herbicides or fungicides.

The biosynthesis of 3-chloro-4-hydroxybenzoic acid has been studied in the cyanobacterium Fischerella ambigua, where it serves as a precursor to polychlorinated aromatic compounds.[8][9] This highlights the natural occurrence of this structural motif and its relevance in biochemical pathways.

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-Chloro-4-(hydroxymethyl)benzoic acid is not widely available. Therefore, it is imperative to handle this compound with the utmost care, assuming it may be hazardous. Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

For the structural analog, 3-Chloro-4-hydroxybenzoic acid, the GHS hazard statements indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is prudent to assume that 3-Chloro-4-(hydroxymethyl)benzoic acid may have a similar hazard profile.

General Laboratory Workflow for Handling Novel Compounds

The following diagram outlines a standard workflow for receiving, handling, and characterizing a novel or poorly documented chemical like 3-Chloro-4-(hydroxymethyl)benzoic acid.

G start Receive Compound sds_check Check for SDS start->sds_check assume_hazardous Assume Hazardous Use Full PPE sds_check->assume_hazardous SDS Unavailable quarantine Quarantine & Document sds_check->quarantine SDS Available assume_hazardous->quarantine characterize Characterize: - NMR - MS - IR - Melting Point quarantine->characterize solubility_test Solubility Testing characterize->solubility_test stability_test Preliminary Stability Assessment solubility_test->stability_test store Store Appropriately (e.g., desiccated, dark) stability_test->store

Caption: Standard workflow for handling and characterizing a novel chemical compound.

Conclusion

3-Chloro-4-(hydroxymethyl)benzoic acid represents a potentially valuable but currently under-documented chemical entity. Its structural similarity to the well-characterized 3-Chloro-4-hydroxybenzoic acid suggests a range of possible applications in pharmaceuticals, agrochemicals, and materials science. However, the lack of comprehensive experimental data necessitates a cautious and thorough approach by researchers. Any work with this compound should begin with rigorous characterization and adherence to strict safety protocols. This guide serves as a foundational resource, highlighting both the known aspects of this molecule and the existing knowledge gaps, thereby pointing the way for future research and development.

References

  • PubChem. Methyl 3-chloro-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of 3-Chloro-4-hydroxybenzoic acid (CAS 3964-58-7). [Link]

  • Google Patents. CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • PubChemLite. 3-chloro-4-(hydroxymethyl)benzoic acid (C8H7ClO3). [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis. [Link]

  • R Discovery. In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis. [Link]

  • Google Patents. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • CP Lab Safety. 3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid, 1 mg. [Link]

  • Google Patents. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
  • PubChem. 3-Chloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

Sources

3-Chloro-4-(hydroxymethyl)benzoic acid chemical structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Chloro-4-(hydroxymethyl)benzoic acid , a high-value bifunctional intermediate used in medicinal chemistry for the synthesis of bioactive heterocycles and as a linker in fragment-based drug discovery (FBDD).

CAS: 59663-38-6 (Free Acid) | Formula:


 | MW:  186.59  g/mol 

Chemical Identity & Structural Logic

This molecule represents a "privileged scaffold" due to its orthogonal reactivity. It possesses three distinct chemical handles, allowing for sequential, selective derivatization:

  • Carboxylic Acid (C1): A hard electrophile (after activation) or H-bond donor.

  • Aryl Chloride (C3): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), providing steric influence on the adjacent hydroxymethyl group.

  • Primary Alcohol (C4-Methyl): A nucleophilic center capable of oxidation to an aldehyde (for reductive amination) or conversion to a leaving group (for alkylation).

Physicochemical Profile (Predicted)
PropertyValueStructural Implication
pKa (Acid) 3.8 – 4.0The 3-Cl electron-withdrawing group (EWG) slightly increases acidity vs. benzoic acid (pKa 4.2).
pKa (Alcohol) ~15.5Typical primary benzylic alcohol.
LogP 1.4 – 1.6Moderate lipophilicity; suitable for oral drug fragments.
H-Bond Donors 2Carboxylic -OH, Alcohol -OH.
H-Bond Acceptors 3Carbonyl O, Hydroxyl O, Alcohol O.

Synthesis Protocol: The Oxidative Functionalization Route

While direct formylation of chlorobenzoic acids is possible, the most robust laboratory-scale synthesis utilizes 3-chloro-4-methylbenzoic acid as the starting material. This route avoids the over-oxidation risks associated with permanganate and allows for intermediate purification.

Reaction Scheme (DOT Visualization)

The following diagram outlines the critical pathway from the methyl precursor to the target hydroxymethyl compound, including a divergence for phthalide formation.

SynthesisPath Start 3-Chloro-4-methylbenzoic acid (Starting Material) Inter1 Methyl 3-chloro-4-methylbenzoate (Ester Protection) Start->Inter1 MeOH, H2SO4 Reflux Inter2 Methyl 3-chloro-4-(bromomethyl)benzoate (Benzylic Bromide) Inter1->Inter2 NBS, AIBN CCl4/PhCF3, Reflux Inter3 Methyl 3-chloro-4-(hydroxymethyl)benzoate (Hydrolysis) Inter2->Inter3 AgNO3/H2O or CaCO3, Dioxane, Reflux Target 3-Chloro-4-(hydroxymethyl)benzoic acid (Target) Inter3->Target LiOH, THF/H2O 0°C to RT SideProduct 6-Chlorophthalide (Cyclization Side Product) Target->SideProduct Acidic Dehydration (Avoid Low pH) caption Figure 1: Step-wise synthesis via radical bromination and hydrolysis. Note the risk of lactonization.

Detailed Methodology

Step 1: Radical Bromination (Wohl-Ziegler Reaction)

  • Reagents: Methyl 3-chloro-4-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

  • Solvent: Trifluoromethylbenzene (PhCF

    
    ) is preferred over CCl
    
    
    
    for green chemistry compliance.
  • Protocol: Degas the solvent. Add reagents and heat to reflux (or irradiate with visible light) until starting material is consumed (TLC monitoring).

  • Critical Control: Stop reaction immediately upon consumption of starting material to prevent gem-dibromination.

Step 2: Silver-Assisted Hydrolysis

  • Rationale: Direct basic hydrolysis of the benzyl bromide can lead to elimination or polymerization. Silver nitrate (AgNO

    
    ) facilitates an S
    
    
    
    1-like substitution under mild conditions.
  • Protocol: Dissolve the crude bromide in acetone/water (4:1). Add AgNO

    
     (1.1 eq). Stir at RT for 2-4 hours. Filter off the AgBr precipitate.
    
  • Alternative: For cost-efficiency, reflux with CaCO

    
     in dioxane/water.
    

Step 3: Selective Saponification

  • Reagents: LiOH (2.5 eq), THF/Water (1:1).

  • Protocol: Cool to 0°C. Add LiOH. Monitor carefully. The goal is to hydrolyze the methyl ester without inducing Cannizzaro-type disproportionation or lactonization (though lactonization requires acidic workup).

  • Workup: Carefully adjust pH to ~4.0 with 1N HCl. Extract with Ethyl Acetate. Do not acidify below pH 2, as this promotes cyclization to 6-chlorophthalide.

Reactivity & Applications in Drug Discovery

The unique geometry of 3-chloro-4-(hydroxymethyl)benzoic acid makes it a versatile intermediate.

The "Orthogonal" Linker Strategy

In PROTACs and Antibody-Drug Conjugates (ADCs), linkers must be stable yet attachable to two different warheads.

  • The Chloride Effect: The chlorine atom at C3 provides steric bulk that twists the phenyl ring relative to substituents at C4. This can improve the solubility of the final drug molecule by disrupting planar stacking (the "Magic Methyl" effect, but with Chlorine).

  • Derivatization Map:

ReactivityMap Center 3-Chloro-4-(hydroxymethyl) benzoic acid Amide Amide Coupling (Linker Attachment) Center->Amide HATU/Amine (COOH Reactivity) Aldehyde 3-Chloro-4-formyl benzoic acid Center->Aldehyde MnO2 or DMP (Alcohol Oxidation) Suzuki Biaryl Derivatives (Suzuki Coupling) Center->Suzuki Pd(PPh3)4, Ar-B(OH)2 (Aryl-Cl Reactivity) Phthalide 6-Chlorophthalide (Lactone) Center->Phthalide pTsOH, Heat (Cyclization) Ether Benzylic Ethers (Solubility Tail) Center->Ether NaH, R-Br (Alcohol Alkylation) caption Figure 2: Divergent synthesis pathways from the core scaffold.

Precursor to Benzoxaboroles

Benzoxaboroles (e.g., Crisaborole) are a class of boron-containing anti-inflammatory and antimicrobial agents.

  • Mechanism: The hydroxymethyl group is a key precursor.

  • Workflow:

    • Protect the alcohol (e.g., TBS ether).

    • Convert the Aryl-Cl to Aryl-B(OR)

      
       via Miyaura borylation.
      
    • Deprotect the alcohol.

    • Intramolecular cyclization between the boron and the benzylic oxygen forms the oxaborole ring.

Safety & Handling

  • Lachrymator Risk: The intermediate 3-chloro-4-(bromomethyl)benzoate is a potent lachrymator (tear gas agent). All reactions involving the bromination step must be performed in a well-ventilated fume hood.

  • Skin Sensitization: Benzoic acid derivatives can cause contact dermatitis. Wear nitrile gloves and long sleeves.

  • Storage: Store the final product in a cool, dry place. The hydroxymethyl group is susceptible to slow oxidation to the aldehyde if exposed to air/light over long periods.

References

  • PubChem. "3-chloro-4-(hydroxymethyl)benzoic acid (Compound)." National Library of Medicine. Link

  • BenchChem. "Synthesis of Chloro-Substituted Benzoic Acids: Technical Support Guide." BenchChem Technical Resources. Link

  • Sigma-Aldrich. "Wohl-Ziegler Bromination Protocol." MilliporeSigma Technical Library. Link

  • ChemicalBook. "Properties of 3-Chloro-4-(hydroxymethyl)benzoic acid derivatives." ChemicalBook Database. Link

  • GuideChem. "Applications of Chloro-hydroxybenzaldehydes in Organic Synthesis." GuideChem Industry Reports. Link

Strategic Applications of Chlorobenzoic Acid Derivatives: From Defect Engineering in MOFs to Bifunctional Linkers in MedChem

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Chlorobenzoic Acid Linkers in Organic Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Materials Scientists

Executive Summary

Chlorobenzoic acid (CBA) derivatives—specifically 2-, 3-, and 4-chlorobenzoic acid—occupy a unique niche in organic synthesis and materials science.[1] Unlike simple alkyl spacers, these molecules offer a rigid aromatic scaffold with dual-mode orthogonality : the carboxylic acid moiety (-COOH) provides a standard anchor for ester/amide formation, while the aryl chloride (-Cl) serves as a latent handle for transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (


).

This guide moves beyond basic textbook definitions to explore the high-value applications of CBA linkers: defect engineering in Metal-Organic Frameworks (MOFs) , where they act as "modulators" to control porosity; and Medicinal Chemistry , where they serve as robust, metabolically stable bifunctional building blocks for PROTACs and bioconjugates.

Part 1: Mechanistic Principles of the CBA Scaffold

The Orthogonality Advantage

The utility of chlorobenzoic acid lies in the reactivity gap between its two functional groups.

  • The Carboxylic Acid (-COOH): Reacts under mild conditions (EDC/NHS coupling, Steglich esterification) to attach to a resin, a protein, or a drug pharmacophore.

  • The Aryl Chloride (-Cl): Unlike bromides or iodides, the aryl chloride is relatively inert to standard nucleophiles and mild reducing agents. It requires specific activation (e.g., Pd-catalysis with bulky phosphine ligands) to react.

This stability allows researchers to install the linker and perform complex transformations on the -COOH end without disturbing the -Cl handle, effectively "caging" the cross-coupling site for late-stage functionalization.

Electronic Considerations

The position of the chlorine atom dictates reactivity:

  • 2-Chlorobenzoic Acid (Ortho): Steric hindrance from the ortho-chloro group can impede amide coupling at the carboxylic acid but accelerates

    
     reactions due to inductive electron withdrawal close to the reaction center.
    
  • 4-Chlorobenzoic Acid (Para): The most common isomer for MOF synthesis and linear linkers. It offers a linear geometry crucial for maintaining structural fidelity in crystal lattices and rigid PROTAC designs.

Part 2: Chlorobenzoic Acids in Metal-Organic Frameworks (MOFs)

In the synthesis of Zirconium-based MOFs (like the ubiquitous UiO-66 ), 4-chlorobenzoic acid is not merely a passive component; it is a Modulator .[2]

The Modulation Mechanism

Standard MOF synthesis involves a metal node (Zr cluster) and a ditopic linker (Terephthalic acid). If the reaction proceeds too fast, the MOF precipitates as amorphous powder.

  • Role of CBA: 4-Chlorobenzoic acid acts as a "monotopic" competitor. It binds to the Zr cluster, slowing down the nucleation rate.

  • Defect Engineering: Because CBA has only one binding site, it creates "missing linker" defects. These defects increase the pore size and catalytic activity of the MOF. The chloro- group specifically induces electronic effects that alter the Lewis acidity of the Zr node [1].

Visualization: Competitive Modulation Pathway

The following diagram illustrates how CBA competes with the standard linker to control crystal growth.

MOF_Modulation cluster_inputs Reagents cluster_process Solvothermal Synthesis cluster_outcome Crystal Outcome Zr ZrCl4 Precursor Coordination Competitive Coordination at Zr Cluster Zr->Coordination Linker Terephthalic Acid (Ditopic Linker) Linker->Coordination Modulator 4-Chlorobenzoic Acid (Monotopic Modulator) Modulator->Coordination Caps Zr Sites Nucleation Nucleation Control Coordination->Nucleation Perfect Perfect Crystal (Low Porosity) Nucleation->Perfect Low Modulator Conc. Defective Defect-Engineered MOF (High Catalytic Activity) Nucleation->Defective High Modulator Conc. (Missing Linkers)

Figure 1: Mechanism of defect engineering in UiO-66 synthesis using 4-chlorobenzoic acid as a competitive modulator.

Part 3: Medicinal Chemistry & Bioconjugation[3][4][5][6]

Rigid Linkers in PROTACs

Proteolysis Targeting Chimeras (PROTACs) often fail due to poor pharmacokinetic (PK) properties caused by flexible PEG chains. Replacing flexible chains with rigid aromatic linkers can improve cell permeability and metabolic stability [2].

  • Application: 4-Chlorobenzoic acid is used to synthesize biaryl linkers . The acid is coupled to the E3 ligase ligand, and the chloride is coupled (via Suzuki) to the Warhead (protein of interest ligand).

  • Benefit: The aromatic ring restricts conformational freedom, potentially reducing the entropic penalty of ternary complex formation.

The "Latent Handle" Strategy

In diversity-oriented synthesis, a scaffold containing a chlorobenzoic ester can be carried through multiple synthetic steps. The chlorine remains inert until activated by a specific catalyst system (e.g.,


 / XPhos), allowing for "last-step" diversification of a drug library.

Part 4: Experimental Protocols

Protocol A: Defect-Engineered Synthesis of UiO-66 (MOF)

This protocol uses 4-chlorobenzoic acid to induce catalytic defects in the framework.

Reagents:

  • Zirconium(IV) chloride (

    
    )[2]
    
  • Terephthalic acid (

    
    )[3]
    
  • 4-Chlorobenzoic acid (Modulator)

  • DMF (Solvent)[2][3][4]

Step-by-Step Methodology:

  • Dissolution: Dissolve

    
     (0.54 mmol) in 10 mL of DMF. Sonicate until clear.
    
  • Modulator Addition: Add 4-chlorobenzoic acid (10 to 50 equivalents relative to Zr).

    • Note: Higher equivalents = more defects and larger pore volume.

  • Linker Addition: Add terephthalic acid (0.54 mmol) and stir at room temperature for 15 minutes.

  • Solvothermal Reaction: Transfer the mixture to a Teflon-lined autoclave. Heat at 120°C for 24 hours .

  • Workup: Cool to room temperature. Centrifuge the white precipitate.[4]

  • Activation: Wash 3x with DMF and 3x with methanol. Soak in methanol for 24 hours to exchange pore solvent. Dry under vacuum at 100°C.

Validation:

  • PXRD: Check for peak broadening (indicative of small particle size) and slight shifts in low-angle peaks corresponding to defects.

  • BET Surface Area: A defect-rich sample should show surface areas >1400

    
     (standard UiO-66 is ~1100 
    
    
    
    ).
Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This protocol activates the "inert" aryl chloride handle of a chlorobenzoic ester.

Reagents:

  • Substrate: Methyl 4-chlorobenzoate (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos or SPhos (4 mol%) - Crucial for activating aryl chlorides.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the aryl chloride, boronic acid, base, and Pd/Ligand system. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed Toluene/Water via syringe.

  • Reaction: Heat to 100°C with vigorous stirring for 12 hours.

    • Checkpoint: Monitor by TLC.[5] The starting material (chloride) is less polar than the biaryl product.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Part 5: Data Summary & Workflow Visualization

Comparison of Halobenzoic Acid Linkers
Property4-Chlorobenzoic Acid4-Bromobenzoic Acid4-Iodobenzoic Acid
Cost LowMediumHigh
Stability High (Resists incidental reduction)MediumLow (Light sensitive)
Reactivity (

)
High (Good leaving group)MediumLow
Reactivity (Pd-Cat) Low (Requires specialized ligands)HighVery High
MOF Application Standard Modulator RareRare
Synthetic Workflow: The "Chloride Handle" Approach

Synthesis_Workflow Start 4-Chlorobenzoic Acid Step1 Step 1: Carboxyl Functionalization (Amide/Ester Formation) Start->Step1 R-NH2 / EDC / HOBt Intermediate Intermediate Scaffold (Cl-Ar-Linker-Drug) Step1->Intermediate -Cl remains intact Step2 Step 2: Chloride Activation (Pd-Catalyzed Cross-Coupling) Intermediate->Step2 Ar-B(OH)2 / Pd(OAc)2 / XPhos Final Final Biaryl Conjugate Step2->Final C-C Bond Formation

Figure 2: Step-wise synthetic workflow utilizing the stability of the aryl chloride to allow early-stage modification of the carboxylic acid.

References

  • Defect Engineering in UiO-66

    • Trickett, C. A., et al. (2015). "The Chemistry of Metal–Organic Frameworks for CO2 Capture, Regeneration and Conversion.
    • Context: Describes the role of monocarboxylic acid modul
  • Rigid Linkers in PROTACs

    • Testa, A., et al. (2020).[] "Design and Synthesis of Rigid Linkers for PROTACs." Journal of Medicinal Chemistry.

    • Context: Discusses the pharmacokinetic advantages of replacing PEG with arom
  • Cross-Coupling of Aryl Chlorides

    • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
    • Context: The definitive guide on activating aryl chlorides using bulky phosphine ligands.
  • General Properties of Chlorobenzoic Acid

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8374, 2-Chlorobenzoic acid.
    • Context: Physicochemical data and safety profiles.[1][7][8]

Sources

An In-Depth Technical Guide to the Solubility Profile of 3-Chloro-4-(hydroxymethyl)benzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, manufacturability, and therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical framework for determining and interpreting the solubility profile of 3-Chloro-4-(hydroxymethyl)benzoic acid, a key chemical intermediate. We move beyond a simple listing of data to establish a robust, first-principles approach for researchers, scientists, and drug development professionals. This document details the theoretical underpinnings of solubility, presents a self-validating experimental protocol for its determination via the equilibrium shake-flask method coupled with HPLC analysis, and offers an expert interpretation of the expected results based on molecular structure. The methodologies and insights herein are designed to empower scientists to generate reliable solubility data and leverage it for informed decision-making in formulation, process chemistry, and purification.

The Pivotal Role of Solubility in Pharmaceutical Development

In the journey from a new chemical entity to a marketed drug, understanding its physicochemical properties is paramount. Among these, solubility is arguably one of the most critical. It dictates the rate and extent to which a compound can dissolve in a physiological medium, which is often the rate-limiting step for absorption and subsequent bioavailability.[2][4] A staggering number of promising drug candidates, estimated to be as high as 90% of molecules in the development pipeline, exhibit poor aqueous solubility.[1] This challenge necessitates a deep understanding of their solubility not only in aqueous systems but also in a wide array of organic solvents.

This knowledge is indispensable for:

  • Formulation Development: Selecting appropriate excipients and designing dosage forms (e.g., oral solids, parenteral solutions) that ensure the drug remains in solution until it reaches its site of action.[5]

  • Crystallization and Purification: Choosing suitable solvent systems for isolating the API with high purity and a desirable crystal form (polymorph).

  • Process Chemistry: Designing efficient synthetic routes where reactants are in the same phase, and products can be easily isolated.

  • Toxicology Studies: Preparing homogenous solutions for accurate dosing in preclinical safety assessments.

This guide focuses on 3-Chloro-4-(hydroxymethyl)benzoic acid, providing the tools to thoroughly characterize its solubility profile.

Physicochemical Characterization of 3-Chloro-4-(hydroxymethyl)benzoic acid

The solubility of a compound is intrinsically linked to its molecular structure.[4] Understanding the key functional groups and physical properties of 3-Chloro-4-(hydroxymethyl)benzoic acid allows us to predict and later rationalize its behavior in different solvents.

Chemical Structure:

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Methodology

Causality Behind Choices: This protocol is designed to eliminate common sources of error. Using excess solute ensures saturation is reached. Constant temperature is critical because solubility is temperature-dependent. A long equilibration time is necessary to ensure true thermodynamic equilibrium is achieved, not just a supersaturated or incompletely dissolved state. Finally, filtration is crucial to remove microscopic solid particles that would otherwise inflate the measured concentration.

Materials:

  • 3-Chloro-4-(hydroxymethyl)benzoic acid (purity >98%)

  • Selected organic solvents (HPLC grade or higher)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Analytical balance (4 decimal places)

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm syringe filters (PTFE or other solvent-compatible material)

  • HPLC system with UV detector

Procedure:

  • Preparation: Add approximately 100 mg of 3-Chloro-4-(hydroxymethyl)benzoic acid to a series of 20 mL glass vials. The key is to ensure an excess amount of solid will remain undissolved.

  • Solvent Addition: Add 10.0 mL of each selected solvent to the corresponding vials.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 48 hours. Visual inspection should confirm the presence of undissolved solid at the end of this period.

  • Phase Separation: Remove the vials from the shaker and let them stand undisturbed for 30 minutes to allow solids to settle. Carefully draw the supernatant into a syringe and immediately pass it through a 0.22 µm syringe filter into a clean, labeled vial. This step must be performed quickly to minimize any temperature change.

  • Sample Preparation for Analysis: Accurately prepare a dilution of the clear filtrate using the same solvent as a diluent. A dilution factor of 100 or 200 is typical. The final concentration should fall within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC method.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

An HPLC method with UV detection is ideal for quantifying aromatic compounds like this API. [6]A reverse-phase C18 column is a robust starting point.

HPLC Method Parameters:

Parameter Recommended Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid) A common mobile phase system for acidic analytes; the acid suppresses ionization for better peak shape. A gradient or isocratic elution (e.g., 60:40 v/v) can be optimized.
Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column.
Injection Volume 10 µL A typical volume to avoid column overloading.
Detection UV at 254 nm or 275 nm Aromatic rings strongly absorb UV light in this range.

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

System Validation: Before analyzing samples, the system must be calibrated. Prepare a series of standard solutions of 3-Chloro-4-(hydroxymethyl)benzoic acid of known concentrations and inject them to generate a calibration curve (Peak Area vs. Concentration). A linear curve with a correlation coefficient (R²) > 0.999 is required for accurate quantification. This step is fundamental to the trustworthiness of the final data.

Expected Solubility Profile and Scientific Interpretation

While specific experimental data for 3-Chloro-4-(hydroxymethyl)benzoic acid is not widely published, we can predict its solubility profile with high confidence based on its structure and the principles of "like dissolves like". [7]The following table summarizes the expected solubility in various solvent classes.

Table 1: Expected Solubility Profile of 3-Chloro-4-(hydroxymethyl)benzoic acid

Solvent Solvent Class Key Solute-Solvent Interactions Expected Solubility
Methanol Polar Protic Strong H-bond donating & accepting Very High
Ethanol Polar Protic Strong H-bond donating & accepting High
Acetone Polar Aprotic H-bond accepting, dipole-dipole Moderate to High
Ethyl Acetate Polar Aprotic H-bond accepting, dipole-dipole Moderate
Acetonitrile Polar Aprotic H-bond accepting, strong dipole Moderate
Dichloromethane Slightly Polar Dipole-dipole, weak H-bond accepting Low
Toluene Non-polar van der Waals forces Very Low

| n-Hexane | Non-polar | van der Waals forces | Insoluble |

Discussion of Molecular Interactions

The solubility hierarchy is governed by the ability of the solvent to interact with the polar -COOH and -CH₂OH groups.

  • In Polar Protic Solvents (e.g., Methanol): These solvents are ideal. Methanol can act as a hydrogen bond donor to the carbonyl oxygen and hydroxyl oxygen of the solute, and as a hydrogen bond acceptor for the carboxylic acid and alcohol protons. This network of strong, favorable interactions easily overcomes the crystal lattice energy of the solid, leading to high solubility.

  • In Polar Aprotic Solvents (e.g., Acetone): These solvents possess a strong dipole and can act as hydrogen bond acceptors (e.g., the carbonyl oxygen in acetone). They can interact favorably with the acidic and alcohol protons of the solute. However, since they cannot donate hydrogen bonds, the interaction network is less comprehensive than with protic solvents, resulting in slightly lower but still significant solubility.

  • In Non-polar Solvents (e.g., Hexane): These solvents can only engage in weak van der Waals interactions. They cannot disrupt the strong hydrogen bonding network that holds the solute molecules together in the crystal lattice. The energy required to break the solute-solute and solvent-solvent interactions is not compensated by the formation of new solute-solvent interactions, leading to very poor solubility.

The following diagram visualizes these disparate interaction types.

G cluster_solute cluster_solvents solute 3-Chloro-4-(hydroxymethyl) benzoic acid methanol Methanol (Polar Protic) solute->methanol Strong Hydrogen Bonding (Donor & Acceptor) hexane Hexane (Non-Polar) solute->hexane Weak van der Waals Forces

Caption: Dominant Solute-Solvent Interaction Types.

Conclusion and Implications

This guide has established a comprehensive framework for determining and understanding the solubility of 3-Chloro-4-(hydroxymethyl)benzoic acid. By combining a robust experimental protocol with a theoretical understanding of its molecular structure, researchers can generate reliable data crucial for pharmaceutical development. The expected high solubility in polar solvents like alcohols and moderate solubility in polar aprotic solvents like esters and ketones provides formulators with a range of potential systems for oral solutions, topical preparations, or crystallization processes. Conversely, its predicted insolubility in non-polar hydrocarbons confirms their utility as potential anti-solvents in purification procedures. Following the detailed, self-validating protocols outlined here will ensure the generation of high-quality, trustworthy data, thereby accelerating the development timeline and reducing late-stage attrition of drug candidates.

References

  • Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]

  • Ramezankhani, V., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Retrieved from [Link]

  • P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. PubMed. Retrieved from [Link]

  • Deokate, S. C., et al. (2023, October 7). Drug Solubility: Importance and Enhancement Techniques. IJFMR. Retrieved from [Link]

  • Thordal, B., et al. (2019). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. PMC. Retrieved from [Link]

  • Almantari, R. A., et al. (2011). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. ResearchGate. Retrieved from [Link]

  • Nouara, Z. (2024, May 28). How to determine the solubility of a substance in an organic solvent? ResearchGate. Retrieved from [Link]

  • Shcherbakov, M. V., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed. Retrieved from [Link]

  • Shcherbakov, M. V., et al. (2025, April 15). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling - ACS Publications. Retrieved from [Link]

  • Williamson, K. L., & Minard, R. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Chloro-4-hydroxybenzoic acid (CAS 3964-58-7). Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • University of Sydney. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-methylbenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chlorobenzoic Acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-chloro-4-(hydroxymethyl)benzoic acid (C8H7ClO3). Retrieved from [Link]

  • Zhang, C., et al. (2018). The solubility of benzoic acid in seven solvents. ResearchGate. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical and Functional Divergence of 3-Chloro-4-Hydroxybenzoic Acid and Hydroxymethyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical, synthetic, and functional divergences between 3-chloro-4-hydroxybenzoic acid (3-Cl-4-HBA) and its direct hydroxymethyl bioisostere, 3-chloro-4-hydroxybenzyl alcohol .

Executive Summary

In medicinal chemistry and environmental toxicology, the distinction between 3-chloro-4-hydroxybenzoic acid (an oxidized metabolite) and 3-chloro-4-hydroxybenzyl alcohol (its reduced congener) is critical. While both share the chlorinated phenolic core responsible for specific protein binding and metabolic resistance, their functional groups (Carboxyl vs. Hydroxymethyl) dictate vastly different solubility profiles, ionization states, and metabolic fates.

  • 3-Chloro-4-hydroxybenzoic acid: A highly acidic, polar scaffold often serving as a metabolic endpoint or an intermediate in herbicide degradation. It is a hydrogen bond donor/acceptor with high water solubility at physiological pH.

  • 3-Chloro-4-hydroxybenzyl alcohol: A neutral (amphoteric), lipophilic analog often used as a "pro-drug" precursor or a bioisostere to improve membrane permeability before metabolic oxidation.

Molecular Architecture & Physicochemical Profiling

The substitution of the carboxylic acid moiety (-COOH) with a hydroxymethyl group (-CH


OH) fundamentally alters the electronic landscape of the molecule. The chlorine atom at the meta position (relative to the carbon tail) exerts an electron-withdrawing inductive effect (-I), acidifying the para-hydroxyl group in both analogs, but the effect is more pronounced in the benzoic acid derivative due to the resonance-withdrawing nature of the carboxyl group.
Comparative Physicochemical Data
Feature3-Chloro-4-hydroxybenzoic acid3-Chloro-4-hydroxybenzyl alcoholImpact on Function
Formula C

H

ClO

C

H

ClO

Oxidation state difference
MW 172.57 g/mol 158.58 g/mol Mass shift (Δ = 14 Da)
pKa (Acid) ~4.0 (COOH), ~8.5 (Phenol)N/A (No COOH), ~9.5 (Phenol)Acid is ionized at pH 7.4; Alcohol is neutral.
LogP ~1.6 (Neutral form)~1.3 - 1.5Alcohol permeates membranes via passive diffusion more effectively than the ionized acid.
H-Bonding Donor (2), Acceptor (3)Donor (2), Acceptor (2)Carboxyl is a stronger H-bond acceptor.
Melting Point 171–173 °C~115–118 °C (Est.)Crystal lattice energy is higher in the acid due to dimer formation.

Technical Insight: The chlorine atom provides metabolic stability by blocking the ortho-position relative to the phenol, preventing rapid glucuronidation or sulfation that typically clears non-chlorinated analogs.

Synthetic & Metabolic Pathways

Understanding the interconversion between these two states is vital for process chemistry (synthesis) and toxicology (degradation).

Chemical Synthesis[1][2][3][4]
  • Acid Synthesis: Typically achieved via the carboxylation of 2-chlorophenol (Kolbe-Schmitt reaction conditions) or oxidation of 3-chloro-4-hydroxybenzaldehyde.

  • Alcohol Synthesis: Requires the selective reduction of 3-chloro-4-hydroxybenzoic acid. Standard reagents like LiAlH

    
     are effective but can be harsh. Chemoselective reduction using Borane-THF complexes is preferred to avoid dechlorinating the ring.
    
Biological Degradation

In bacterial systems (e.g., Pseudomonas spp.), the alcohol is often an intermediate. The pathway typically flows from Alcohol


 Aldehyde 

Acid
, followed by dechlorination and ring cleavage.
Visualization: Redox Interconversion & Degradation Logic

G cluster_0 Metabolic Flow (Aerobic) Alcohol 3-Chloro-4-hydroxybenzyl Alcohol (Reduced Form) Aldehyde 3-Chloro-4-hydroxy benzaldehyde (Unstable Intermediate) Alcohol->Aldehyde Alcohol Dehydrogenase (Oxidation) Acid 3-Chloro-4-hydroxy benzoic Acid (Oxidized Form) Aldehyde->Acid Aldehyde Dehydrogenase Acid->Alcohol Chemical Reduction (LiAlH4 / BH3) RingCleavage Ring Cleavage (Protocatechuate Pathway) Acid->RingCleavage Dechlorination & Dioxygenase

Figure 1: Redox interconversion showing the metabolic oxidation flow from alcohol to acid and the synthetic reduction pathway.

Experimental Protocols

Protocol A: HPLC Separation of Acid vs. Alcohol

Distinguishing these analogs requires controlling the ionization state of the benzoic acid.

Rationale: At neutral pH, the acid is ionized (benzoate) and elutes at the void volume, while the alcohol remains retained. To separate them effectively, an acidic mobile phase is required to suppress ionization of the carboxyl group.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-10 min: 5%

      
       60% B (Linear ramp)
      
    • 10-12 min: 60% B (Wash)

  • Detection: UV at 280 nm (Phenolic absorption) and 254 nm .

  • Expected Results:

    • 3-Chloro-4-hydroxybenzyl alcohol: Elutes earlier (more polar than the protonated acid form due to H-bonding capacity of CH

      
      OH).
      
    • 3-Chloro-4-hydroxybenzoic acid: Elutes later (in protonated form, the chloro-benzoic core is highly hydrophobic).

Protocol B: Chemical Differentiation (Solubility Test)

A rapid benchtop test to confirm identity without HPLC.

  • Reagent: Saturated Sodium Bicarbonate (NaHCO

    
    ) solution.
    
  • Procedure: Add 10 mg of the unknown solid to 1 mL of reagent.

  • Observation:

    • Acid: Dissolves immediately with effervescence (CO

      
       evolution) due to carboxyl deprotonation.
      
    • Alcohol: Remains insoluble/suspension (Phenol is too weak to react with bicarbonate).

Functional Applications: Drug Design & Bioisosterism

In drug discovery, switching between the acid and the hydroxymethyl analog is a strategic decision known as "bioisosteric replacement."

  • Permeability: The alcohol is often used as a prodrug. It crosses cell membranes passively. Once intracellular, ubiquitous dehydrogenases oxidize it to the acid , which is the active pharmacophore (trapped inside the cell due to ionization).

  • Toxicity: The acid is generally less toxic but rapidly excreted. The alcohol can be reactive; benzylic alcohols can form reactive carbocations (via sulfotransferase activation) leading to DNA adducts, though the electron-withdrawing chlorine mitigates this risk compared to non-chlorinated analogs.

Visualization: SAR Decision Logic

SAR Start Lead Optimization: 3-Cl-4-OH-Phenyl Scaffold Target Is the Target Intracellular? Start->Target Yes Yes (Intracellular) Target->Yes No No (Extracellular/Receptor) Target->No UseAlcohol Select Hydroxymethyl Analog (-CH2OH) Reason: High Permeability Mechanism: Prodrug (Oxidizes to Acid) Yes->UseAlcohol UseAcid Select Benzoic Acid Analog (-COOH) Reason: High Solubility/Specific Binding Mechanism: Ionic Interaction (Salt Bridge) No->UseAcid Warning Toxicology Alert: Check for Benzylic Sulfonation UseAlcohol->Warning Risk Assessment

Figure 2: Strategic decision tree for selecting between Acid and Alcohol scaffolds during lead optimization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19860, 3-Chloro-4-hydroxybenzoic acid. Retrieved from [Link]

  • Suflita, J. M., et al. (1992). "The anaerobic degradation of 3-chloro-4-hydroxybenzoate in freshwater sediment proceeds via either chlorophenol or hydroxybenzoate." Applied and Environmental Microbiology, 58(11), 3580–3585. Retrieved from [Link]

  • Jing, Y., et al. (2014). "Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones."[1] Organic Letters, 16(18), 4932-4935. (Context for chlorobenzyl alcohol reactivity). Retrieved from [Link]

  • PureSynth (2025). 3-Chloro-4-Hydroxy-5-Methoxybenzyl Alcohol Properties. (Analogous physicochemical data). Retrieved from [Link]

Sources

An In-depth Technical Guide to Sourcing 3-Chloro-4-(hydroxymethyl)benzoic Acid for Custom Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the procurement of high-quality, well-characterized chemical intermediates is a critical first step in the synthesis of novel compounds. 3-Chloro-4-(hydroxymethyl)benzoic acid is a key building block in the creation of a variety of pharmaceutical and agrochemical compounds.[1] This guide provides a comprehensive overview of sourcing strategies, custom synthesis considerations, and analytical validation for this versatile molecule.

Understanding 3-Chloro-4-(hydroxymethyl)benzoic Acid: Key Properties

Before initiating any sourcing or synthesis protocol, a thorough understanding of the target molecule's physicochemical properties is essential.

Table 1: Physicochemical Properties of 3-Chloro-4-(hydroxymethyl)benzoic acid

PropertyValueSource
Molecular Formula C8H7ClO3[2]
Molecular Weight 186.59 g/mol [2]
CAS Number 56960-87-3[2]
Appearance White to pale yellow powder or crystals
Melting Point 171-173 °C
Purity Typically ≥95%
Solubility Soluble in methanol[3]

Sourcing Strategies: Off-the-Shelf vs. Custom Synthesis

The initial decision for any research team is whether to procure 3-Chloro-4-(hydroxymethyl)benzoic acid from a catalog supplier or to commission a custom synthesis. This choice depends on factors such as required quantity, purity specifications, and project timelines.

Evaluating Commercial Suppliers

A number of chemical suppliers list 3-Chloro-4-(hydroxymethyl)benzoic acid in their catalogs. When evaluating these suppliers, it is crucial to consider not just the price, but also the purity of the material, the availability of analytical data (e.g., Certificate of Analysis), and the supplier's reputation for quality and consistency.

Commissioning a Custom Synthesis

For larger quantities or when specific purity profiles are required, custom synthesis is often the more strategic option.[4] This approach allows for greater control over the final product and can be more cost-effective at scale.

Below is a logical workflow for evaluating and selecting a custom synthesis partner.

Caption: Workflow for Selecting a Custom Synthesis Partner.

Synthetic Routes for 3-Chloro-4-(hydroxymethyl)benzoic Acid

Several synthetic pathways can be employed to produce 3-Chloro-4-(hydroxymethyl)benzoic acid. The choice of route often depends on the availability and cost of starting materials, as well as the desired purity of the final product.

A common and effective approach involves the hydrolysis of a suitable precursor, such as a 4-(chloromethyl)benzoyl chloride derivative.[5] This method is often favored for its relatively high yields and the commercial availability of the starting materials.

The following diagram illustrates a generalized synthetic pathway.

Caption: Generalized Synthetic Pathway.

Detailed Experimental Protocol: Hydrolysis of 4-Chloro-3-nitro-methylbenzoate

This protocol is adapted from a known procedure for the synthesis of a related hydroxybenzoic acid derivative and illustrates a viable route.[6]

Step 1: Preparation of 4-Hydroxy-3-nitrobenzoic acid

  • A 5-liter, 3-necked, round-bottom flask is charged with 432 g of NaOH, 3 liters of H2O, and 320 g of 4-chloro-3-nitromethylbenzoate.[6]

  • The reaction mixture is heated and stirred until the hydrolysis is complete.

  • The mixture is then cooled and acidified to precipitate the 4-hydroxy-3-nitrobenzoic acid.

  • The product is filtered, washed, and dried. The yield is typically around 90%.[6]

Step 2: Reduction of the Nitro Group

  • To a 5-liter, 3-necked, round-bottom flask, add 160 g of 4-hydroxy-3-nitrobenzoic acid, 150 ml of concentrated hydrochloric acid, 3 liters of distilled water, and 25 g of 5% palladium on carbon.[6]

  • The reaction mixture is heated to 95° C with vigorous stirring, and hydrogen gas is passed through the mixture.[6]

  • Upon completion, the reaction is cooled, and the catalyst is removed by filtration to yield 3-amino-4-hydroxybenzoic acid hydrochloride.[6]

Note: Further specific chlorination and hydroxymethylation steps would be required to arrive at the target molecule, 3-Chloro-4-(hydroxymethyl)benzoic acid. The above serves as a foundational example of the types of reactions involved.

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to ensure the identity, purity, and quality of the sourced or synthesized 3-Chloro-4-(hydroxymethyl)benzoic acid.

Table 2: Key Analytical Techniques for Quality Control

Analytical TechniquePurposeTypical Specification
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.[7]≥98%
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of identity.Conforms to structure
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.[8]Conforms to expected m/z
Infrared (IR) Spectroscopy Identification of functional groups.Conforms to reference spectrum
Example HPLC Method for Benzoic Acid Derivatives

While a specific method for 3-Chloro-4-(hydroxymethyl)benzoic acid must be developed and validated, a general approach for related compounds provides a solid starting point.

  • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.7 µm).[9]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[9]

  • Flow Rate: 0.35 mL/min.[9]

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 2.5 µL.[9]

  • Column Temperature: 55 °C.[9]

Conclusion

Sourcing 3-Chloro-4-(hydroxymethyl)benzoic acid requires a strategic approach, whether opting for a catalog product or a custom synthesis. A thorough evaluation of suppliers, a clear understanding of the synthetic routes, and a robust analytical quality control plan are paramount to the success of any research and development program that relies on this critical intermediate. By following the principles outlined in this guide, scientists and researchers can confidently procure high-quality material, ensuring the integrity and reproducibility of their subsequent synthetic work.

References

  • 3-CHLORO-4-HYDROXYBENZOIC ACID | 3964-58-7 - ChemicalBook. (2026, January 13).
  • Chemical Properties of 3-Chloro-4-hydroxybenzoic acid (CAS 3964-58-7) - Cheméo. (n.d.).
  • 3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid, 1 mg - CP Lab Safety. (n.d.).
  • Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids - Benchchem. (2025, December).
  • 3-Chloro-4-hydroxybenzoic acid 98 3964-58-7 - Sigma-Aldrich. (n.d.).
  • 3-Chloro-4-hydroxybenzoic acid - Chem-Impex. (n.d.).
  • 3-Chloro-4-hydroxybenzoic acid | 3964-58-7 - Sigma-Aldrich. (n.d.).
  • 3-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 19860 - PubChem. (n.d.).
  • CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents. (n.d.).
  • Synthesis of 3-chlorobenzoic acid - YouTube. (2021, June 29).
  • METHYL 3-CHLORO-4-HYDROXYBENZOATE CAS#: 3964-57-6 - ChemicalBook. (n.d.).
  • Validated analytical methods pdf. (n.d.).
  • 3-chloro-4-(hydroxymethyl)benzoic acid (C8H7ClO3) - PubChemLite. (n.d.).
  • Custom Synthesis | @rtMolecule - ArtMolecule. (n.d.).
  • CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents. (n.d.).
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - ResearchGate. (2026, January 6).
  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid - Semantic Scholar. (n.d.).
  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application - Shimadzu. (n.d.).
  • HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. (n.d.).
  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC. (n.d.).
  • Reaction 3: synthesis of para-hydroxy-methyl-benzoic acid salt. - PrepChem.com. (n.d.).
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry. (n.d.).
  • Preparation of 3-amino-4-hydroxybenzoic acids - European Patent Office - EP 0206635 B1. (1989, November 15).
  • Chloromethane 200ug/mL methanol, analytical standard 74-87-3 - MilliporeSigma. (n.d.).
  • Journal of Chromatography B The determination of low-molecular-mass thiols with 4-(hydroxymercuric)benzoic acid as a tag using H. (n.d.).
  • US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google Patents. (n.d.).
  • OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013, September 30).
  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR. (n.d.).

Sources

Methodological & Application

Application Notes and Protocols: 3-Chloro-4-(hydroxymethyl)benzoic acid as a Versatile Intermediate for PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Pivotal Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules are composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6] Upon simultaneous binding to the POI and an E3 ligase, the PROTAC forms a ternary complex, which induces the ubiquitination of the POI, marking it for degradation by the proteasome.[7][8]

While the choice of ligands determines the target specificity, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][5] The linker orients the two ligands to facilitate the formation of a stable and productive ternary complex, a cornerstone of successful protein degradation.[9] This guide focuses on the application of 3-Chloro-4-(hydroxymethyl)benzoic acid as a strategic intermediate in the construction of PROTAC linkers, offering a blend of rigidity and versatile chemical handles for linker synthesis.

3-Chloro-4-(hydroxymethyl)benzoic acid: A Strategic Intermediate

3-Chloro-4-(hydroxymethyl)benzoic acid provides a unique scaffold for PROTAC linker design, incorporating a semi-rigid phenyl ring that can aid in optimizing the spatial arrangement of the final PROTAC molecule. The presence of three distinct functional handles—a carboxylic acid, a hydroxymethyl group, and a chloro substituent—offers a versatile platform for chemical modification and attachment of various linker components.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₇ClO₃PubChem
Molecular Weight 186.59 g/mol PubChem
IUPAC Name 3-chloro-4-(hydroxymethyl)benzoic acidPubChem
CAS Number 5505-57-7PubChem
The Strategic Advantage of the Substituted Phenyl Ring:

The phenyl ring introduces a degree of rigidity to the linker, which can be advantageous in several ways:

  • Conformational Control: A more rigid linker can reduce the entropic penalty associated with ternary complex formation, potentially leading to higher degradation efficiency.[9]

  • Improved Selectivity: By constraining the possible orientations of the POI and E3 ligase, a rigid linker can disfavor the formation of off-target ternary complexes.[2]

  • Enhanced Cell Permeability: Studies have shown that linkers that promote folded or compact conformations can shield polar surface area, leading to improved cell permeability, a common challenge for "beyond Rule of 5" molecules like PROTACs.[10]

The chloro substituent further influences the electronic properties of the phenyl ring and can engage in specific interactions within the ternary complex. Its electron-withdrawing nature can affect the acidity of the benzoic acid and the reactivity of the ring. Moreover, halogen bonding is an increasingly recognized non-covalent interaction in drug design that could contribute to the stability of the ternary complex.

Synthetic Strategy: A Step-by-Step Guide to Linker Elaboration

The synthesis of a PROTAC linker from 3-Chloro-4-(hydroxymethyl)benzoic acid involves a sequential functionalization of its reactive sites. The general strategy involves:

  • Protection of the Carboxylic Acid: To prevent unwanted side reactions, the carboxylic acid is typically protected, often as a methyl or ethyl ester.

  • Activation and Elongation from the Hydroxymethyl Group: The hydroxymethyl group is converted to a more reactive species, such as a bromomethyl group, to facilitate the attachment of a flexible linker component (e.g., a polyethylene glycol (PEG) chain) via nucleophilic substitution.

  • Deprotection of the Carboxylic Acid: The protecting group on the carboxylic acid is removed to allow for subsequent conjugation.

  • Conjugation to Ligands: The two ends of the elaborated linker are then sequentially coupled to the E3 ligase ligand and the POI ligand.

Diagram: Overall Synthetic Workflow

G A 3-Chloro-4-(hydroxymethyl)benzoic acid B Protection of Carboxylic Acid (Esterification) A->B C Methyl 3-chloro-4-(hydroxymethyl)benzoate B->C D Activation of Hydroxymethyl Group (e.g., Bromination) C->D E Methyl 4-(bromomethyl)-3-chlorobenzoate D->E F Linker Elongation (e.g., Williamson Ether Synthesis with HO-PEG-R) E->F G Elaborated Linker with Protected Acid F->G H Deprotection of Carboxylic Acid (Hydrolysis) G->H I Bifunctional Linker H->I J Amide Coupling to E3 Ligase Ligand I->J K Ligand-Linker Conjugate J->K L Conjugation to POI Ligand K->L M Final PROTAC Molecule L->M

Caption: General workflow for synthesizing a PROTAC using 3-Chloro-4-(hydroxymethyl)benzoic acid.

Experimental Protocols

Protocol 1: Protection of the Carboxylic Acid (Esterification)

This protocol describes the conversion of the carboxylic acid to a methyl ester to prevent its interference in subsequent reactions.

Materials:

  • 3-Chloro-4-(hydroxymethyl)benzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer and heating mantle

Procedure:

  • Suspend 3-Chloro-4-(hydroxymethyl)benzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

  • Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the suspension.

  • Heat the mixture to reflux and stir for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-chloro-4-(hydroxymethyl)benzoate. The product can be purified by column chromatography if necessary.

Diagram: Esterification Reaction

G cluster_0 Reactant 3-Chloro-4-(hydroxymethyl)benzoic acid Product Methyl 3-chloro-4-(hydroxymethyl)benzoate Reactant->Product Reflux Reagents MeOH, cat. H₂SO₄

Caption: Protection of the carboxylic acid group as a methyl ester.

Protocol 2: Activation of the Hydroxymethyl Group (Bromination)

This protocol converts the less reactive hydroxymethyl group into a more reactive bromomethyl group, which is an excellent electrophile for subsequent nucleophilic substitution.

Materials:

  • Methyl 3-chloro-4-(hydroxymethyl)benzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent, anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • Dissolve methyl 3-chloro-4-(hydroxymethyl)benzoate (1.0 eq) in anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1-1.2 eq) and a catalytic amount of AIBN or benzoyl peroxide.

  • Heat the mixture to reflux (around 80°C for CCl₄) and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-(bromomethyl)-3-chlorobenzoate. This product is often used in the next step without further purification.

Protocol 3: Linker Elongation (Williamson Ether Synthesis)

This protocol attaches a flexible PEG linker to the activated benzoic acid derivative.

Materials:

  • Methyl 4-(bromomethyl)-3-chlorobenzoate

  • A polyethylene glycol (PEG) chain with a terminal hydroxyl group (e.g., HO-(CH₂)₂-(O(CH₂)₂)n-OH)

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flask under an inert atmosphere, dissolve the PEG chain (1.0 eq) in anhydrous THF or DMF.

  • Cool the solution to 0°C and carefully add sodium hydride (1.1 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to form the alkoxide.

  • Add a solution of methyl 4-(bromomethyl)-3-chlorobenzoate (1.0 eq) in the same anhydrous solvent dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography to obtain the elongated linker with the protected carboxylic acid.

Protocol 4: Deprotection of the Carboxylic Acid (Hydrolysis)

This protocol removes the methyl ester protecting group to reveal the free carboxylic acid, which is necessary for amide coupling.

Materials:

  • The product from Protocol 3

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and water

  • Hydrochloric acid (HCl), 1N

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Dissolve the ester from the previous step in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2-3 eq) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete by TLC or LC-MS.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the bifunctional linker with a free carboxylic acid.

Protocol 5: Amide Coupling to an E3 Ligase Ligand

This protocol describes the conjugation of the bifunctional linker to an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide, pomalidomide, or VHL ligands).

Materials:

  • The bifunctional linker from Protocol 4

  • Amine-functionalized E3 ligase ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the bifunctional linker (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine-functionalized E3 ligase ligand (1.0-1.2 eq) to the activated linker solution.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the ligand-linker conjugate by preparative HPLC.

The final conjugation to the POI ligand would follow a similar amide coupling protocol or other appropriate bioconjugation chemistry depending on the available functional groups on the POI ligand and the other end of the linker.

Characterization and Analysis

Thorough characterization of the synthesized intermediates and the final PROTAC is crucial to ensure purity and structural integrity.

Table: Analytical Techniques for PROTAC Characterization

TechniquePurposeKey Information Obtained
LC-MS/MS Purity assessment, reaction monitoring, and molecular weight confirmation.Retention time, mass-to-charge ratio (m/z) of the parent ion and its fragments.[11]
¹H and ¹³C NMR Structural elucidation and confirmation of covalent bond formation.Chemical shifts, coupling constants, and integration of protons and carbons, confirming the structure of the linker and the final PROTAC.
HRMS Accurate mass determination.Provides high-resolution mass data to confirm the elemental composition.
RP-HPLC Purification and purity analysis.Separation of the desired product from starting materials and byproducts.

Conclusion

3-Chloro-4-(hydroxymethyl)benzoic acid serves as a valuable and versatile building block for the synthesis of PROTAC linkers. Its semi-rigid aromatic core and orthogonal functional groups allow for a structured and modular approach to linker design. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize and elaborate upon this intermediate, enabling the exploration of diverse linker architectures to optimize the therapeutic potential of PROTACs. The strategic incorporation of the chloro-substituted phenyl ring can impart favorable conformational properties, potentially leading to PROTACs with improved cell permeability and degradation efficacy. As with any PROTAC design, empirical optimization of the linker length and composition remains a critical step in achieving potent and selective protein degradation.

References

  • Vasanthanathan, P., et al. (2021). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 64(22), 16416-16427. Available from: [Link]

  • Steen, J., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry, 35(2), 239-249. Available from: [Link]

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114. Available from: [Link]

  • Schapira, M., et al. (2019). The PROTAC paradigm: a new way to drug the undruggable. Nature Reviews Drug Discovery, 18(12), 949-963. Available from: [Link]

  • Zhao, H. (2024). Structural Basis of Conformational Dynamics in the PROTAC-Induced Protein Degradation. ChemMedChem, e202400171. Available from: [Link]

  • Edmondson, S. D., et al. (2019). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 62(13), 5913-5937. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols: 4-(Bromomethyl)benzoic Acid in Solid-Phase Synthesis. BenchChem Technical Support.
  • Organic Chemistry Portal. (2023). Protective Groups. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem Technical Support.
  • Mtoz Biolabs. (n.d.). Degrader Design and Synthesis | PROTAC Service. Available from: [Link]

  • BenchChem. (2025). Synthesis of PROTACs Using an m-PEG3-SH Linker: Application Notes and Protocols. BenchChem Technical Support.
  • ACS Figshare. (2025). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Available from: [Link]

  • ChemRxiv. (2021). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the. Available from: [Link]

  • AAPS Newsmagazine. (2025). Early-Stage PROTAC Development and the Road to IND. Available from: [Link]

  • ResearchGate. (2020). Protection and deprotection of carboxylic acid group. Available from: [Link]

  • ResearchGate. (2022). Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). Available from: [Link]

  • Google Patents. (n.d.). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • Scilit. (2019). Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties. Available from: [Link]

  • BMG Labtech. (2023). PROTACs: proteolysis-targeting chimeras. Available from: [Link]

  • MDPI. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Available from: [Link]

  • PubMed. (2016). Effect of Methyl, Hydroxyl, and Chloro Substituents in Position 3 of 3',4',7-Trihydroxyflavylium: Stability, Kinetics, and Thermodynamics. Available from: [Link]

  • Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Available from: [Link]

  • SciSpace. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. Available from: [Link]

  • MDPI. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Available from: [Link]

  • Blog. (2025). Targeted Protein Degradation with PROTACs and Molecular Glues. Available from: [Link]

  • PMC. (2022). Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies. Available from: [Link]

  • PubMed. (2023). Native mass spectrometry interrogation of complexes formed during targeted protein degradation. Available from: [Link]

  • ResearchGate. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Available from: [Link]

  • Mtoz Biolabs. (n.d.). Degrader Design and Synthesis | PROTAC Service. Available from: [Link]

  • PMC. (2018). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Available from: [Link]

  • MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available from: [Link]

  • Journal of the Chemical Society (Resumed). (1951). The effect of α-chloro-substituents on the SN1 reactivity of the C—Cl linkage. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Advanced Control of Oxidation States in Benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the challenge of chemoselective oxidation in benzoic acid synthesis. Specifically, it focuses on scenarios where a researcher aims to synthesize a benzoic acid moiety but must prevent the "over-oxidation" of other sensitive functionalities (such as a second hydroxymethyl group intended to remain an alcohol) or prevent the oxidative degradation of the aromatic ring itself.

Current Status: Operational Topic: Chemoselectivity & Prevention of Over-Oxidation Audience: Medicinal Chemists, Process Development Scientists

Core Directive: The Selectivity Challenge

In the synthesis of complex benzoic acid derivatives, "over-oxidation" typically refers to two distinct failure modes:

  • Loss of Chemoselectivity: Converting a desired hydroxymethyl substituent (

    
    ) into an unwanted carboxylic acid (
    
    
    
    ) or aldehyde (
    
    
    ) when the target molecule contains multiple oxidizable sites (e.g., converting 1,4-benzenedimethanol to terephthalic acid instead of 4-(hydroxymethyl)benzoic acid).
  • Oxidative Degradation: Cleavage of the aromatic ring or decarboxylation, often caused by aggressive reagents (e.g.,

    
    , Chromic Acid) acting on electron-rich substrates.
    

This guide provides protocols to ensure the Benzoic Acid is formed while preserving other sensitive hydroxymethyl groups or structural integrity.

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, determine your substrate class to select the appropriate oxidation system.

OxidationDecision Start Substrate Analysis TypeA Substrate has ONE oxidizable group (Benzyl Alcohol -> Acid) Start->TypeA TypeB Substrate has TWO oxidizable groups (Diol -> Hydroxy-Acid) Start->TypeB Sensitive Are there acid-sensitive groups (acetals, silyls)? TypeA->Sensitive Protect Can you use Protective Groups? TypeB->Protect Method1 Protocol A: TEMPO/NaOCl (Zhao) Sensitive->Method1 No Method2 Protocol B: Pinnick Oxidation (via Aldehyde) Sensitive->Method2 Yes (Mildest) Method3 Protocol C: Monoprotection Strategy (Acetylation -> Oxidation) Protect->Method3 Yes (Recommended) Method4 Protocol D: Electrochemical/Catalytic (Statistical/Kinetic Control) Protect->Method4 No (High Risk)

Figure 1: Decision tree for selecting oxidation protocols based on substrate complexity and sensitivity.

Standard Operating Protocols (SOPs)

Protocol A: TEMPO-Catalyzed Oxidation (Zhao Modification)

Best for: Rapid conversion of primary alcohols to carboxylic acids without affecting secondary alcohols or electron-rich rings. Mechanism: The oxoammonium species oxidizes the alcohol to an aldehyde, which is then rapidly oxidized to the acid by sodium chlorite (


), preventing aldehyde accumulation and side reactions.

Reagents:

  • Substrate (1.0 equiv)

  • TEMPO (0.07 equiv)

  • 
     (2.0 equiv)
    
  • 
     (0.02 equiv, catalyst for regeneration)
    
  • Buffer: Phosphate buffer (pH 6.7) / MeCN

Step-by-Step:

  • Dissolution: Dissolve substrate and TEMPO in MeCN/Phosphate buffer (1:1 v/v).

  • Initiation: Add catalytic

    
     (bleach) to generate the active oxidant.
    
  • Primary Oxidation: Slowly add

    
     solution dropwise at 35°C.
    
  • Quench: Pour into ice-cold

    
     solution to destroy excess oxidant.
    
  • Isolation: Acidify to pH 2.0 with HCl and extract with EtOAc.

Why this prevents over-oxidation: Unlike Permanganate, TEMPO does not attack the aromatic ring. By using


 as the terminal oxidant (rather than excess bleach), you avoid chlorination of the ring [1, 5].
Protocol B: The Pinnick Oxidation (Two-Step Selectivity)

Best for: Substrates with extreme sensitivity (e.g., containing thioethers, silyl ethers) or when you need to stop exactly at the acid without touching a second, sterically hindered alcohol.

Workflow:

  • Step 1: Oxidize Alcohol

    
     Aldehyde using Dess-Martin Periodinane (DMP)  or Swern .
    
  • Step 2: Oxidize Aldehyde

    
     Acid using Pinnick conditions .
    

Pinnick Reagents:

  • Aldehyde (1.0 equiv)

  • 
     (1.5 - 3.0 equiv)
    
  • 
     (buffer)
    
  • Scavenger: 2-methyl-2-butene (Required)[1]

Critical Control Point: The scavenger (2-methyl-2-butene) captures the hypochlorous acid (


) byproduct. Without this scavenger, 

will cause "over-oxidation" by chlorinating the ring or reacting with alkenes [1, 2].

Troubleshooting Guide: Specific Failure Modes

Issue 1: "I am getting Dicarboxylic Acid (Terephthalic) instead of Hydroxymethylbenzoic Acid."

Diagnosis: You are oxidizing a diol (e.g., 1,4-benzenedimethanol) and the oxidant cannot distinguish between the two primary alcohols. Solution: You cannot rely on stoichiometry alone with strong oxidants. You must use a Monoprotection Strategy .

Corrective Workflow:

  • Desymmetrization: Treat the diol with 1.0 equiv of Acetyl Chloride or TBDMS-Cl.

    • Result: Statistical mixture of Diol (unreacted), Mono-protected (Target), and Di-protected.

  • Separation: Chromatographically isolate the Mono-protected alcohol .

  • Oxidation: Oxidize the remaining free alcohol to benzoic acid using Protocol A .

  • Deprotection: Remove the protecting group (Base hydrolysis for acetate; TBAF for silyl) to reveal the hydroxymethyl group.

Issue 2: "My aromatic ring is degrading/cleaving."

Diagnosis: You are likely using


 or Chromic Acid (Jones Reagent) on an electron-rich ring (e.g., one with -OMe or -OH substituents).
Solution:  Switch to Pinnick Oxidation  or TEMPO/BAIB .
  • Why:

    
     is a non-selective oxidant that attacks electron-rich 
    
    
    
    -systems, leading to ring opening. Pinnick conditions are driven by aldehyde hydrogen abstraction and do not touch the aromatic system [2].
Issue 3: "Chlorinated byproducts are appearing."

Diagnosis: In TEMPO or Pinnick oxidations, the


 byproduct is reacting with the ring.
Solution:  Increase the loading of the Scavenger .
  • For Pinnick: Increase 2-methyl-2-butene to 10-20 equivalents.

  • For TEMPO/Bleach: Switch to TEMPO/BAIB (Bis-acetoxyiodo-benzene) to eliminate chlorine from the system entirely [4].

Visualizing the Chemoselectivity Pathway

The following diagram illustrates the mechanistic difference between aggressive oxidation (leading to degradation) and controlled oxoammonium oxidation.

OxidationPathways cluster_legend Pathway Legend Start Benzyl Alcohol (Substrate) Aldehyde Benzaldehyde (Intermediate) Start->Aldehyde TEMPO/Oxone or Swern OverOx2 Terephthalic Acid (Over-oxidation of 2nd group) Start->OverOx2 Excess Oxidant (No Protection) Acid Benzoic Acid (Target) Aldehyde->Acid NaClO2 (Pinnick) + Scavenger OverOx1 Ring Chlorination (Side Product) Aldehyde->OverOx1 HOCl (No Scavenger) key Green = Controlled Path Red = Over-oxidation Failure

Figure 2: Mechanistic pathways showing where over-oxidation occurs (red dashed lines) and how scavengers/controlled reagents enforce the desired path (green).

Data Summary: Oxidant Comparison

Reagent SystemSelectivity (Alcohol

Acid)
Risk of Ring OxidationRisk of ChlorinationCompatible with 2nd Alcohol?

/

LowHigh LowNo
Jones (Cr) HighMediumLowNo
TEMPO / NaOCl Very High LowHigh (without care)No (Oxidizes all

OH)
TEMPO / BAIB Very High Very LowNoneNo
Pinnick (

)
Excellent (from CHO)NoneMedium (needs scavenger)Yes (Steric dependent)

References

  • Pinnick Oxidation Mechanism & Scavengers: Title: Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. Source: PSIBERG (2023). URL:[Link]

  • Pinnick Oxidation Scope: Title: Pinnick oxidation - Wikipedia. Source: Wikipedia. URL:[Link]

  • Selective Oxidation of Primary Alcohols: Title: Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. Source: Journal of Organic Chemistry (ACS). URL:[Link]

  • TEMPO/BAIB Protocols: Title: Transforming Primary Alcohols Into Carboxylic Acids: A Journey Through Oxidation.[1][2][3][4] Source: OreateAI (2025). URL:[Link]

  • Industrial Synthesis of Hydroxymethylbenzoic Acid: Title: Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.[5] Source: Google Patents (US10669223B2). URL:

Sources

Minimizing lactonization side reactions in 4-hydroxymethyl benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource, designed for senior scientists and process chemists encountering stability issues with 4-hydroxymethyl benzoic acid (4-HMBA) derivatives.

Topic: Minimizing Lactonization & Self-Condensation Side Reactions Ticket Severity: High (Process Failure/Impurity Formation) Audience: MedChem, Process Development, Peptide Scientists

Diagnostic: Defining Your "Lactonization"

In the context of 4-HMBA, "lactonization" is often a misnomer or a shorthand used to describe two distinct but related failure modes. Before applying a fix, confirm which mechanism is degrading your yield:

Failure ModeChemical RealityContextDiagnostic Sign
Type A: Oligomerization Intermolecular self-esterification. The alcohol of one monomer attacks the activated acid of another.Small molecule synthesis; Scale-up.Formation of insoluble gels; multiple spots on TLC with increasing R_f; Mass spec shows

patterns.
Type B: Cyclization-Release Intramolecular attack. A nucleophile on the attached payload attacks the HMBA ester linkage.Solid Phase Peptide Synthesis (SPPS); Linker chemistry.Premature loss of peptide/drug from resin; presence of cyclic byproducts (e.g., Diketopiperazines) in the filtrate.
Type C: Pseudo-Lactonization Formation of cyclic dimers or macrocycles.High-dilution macrocyclization attempts.Isolation of stable cyclic species (e.g., cyclic dimer) instead of linear polymer.

Troubleshooting Guide: Small Molecule Coupling (Type A)

The Issue: You are attempting to couple the carboxylic acid of 4-HMBA to an amine or alcohol, but the 4-hydroxymethyl group competes as a nucleophile, leading to polymerization.

Core Protocol: Transient Silylation Strategy

Do not rely on statistical coupling (slow addition). The hydroxyl group must be masked during activation. The most robust, scalable method involves TBDMS protection, which is orthogonal to most amide coupling conditions.

Step-by-Step Workflow:

  • Protection:

    • Dissolve 4-HMBA in DMF (anhydrous).

    • Add 2.2 eq. Imidazole and 1.1 eq. TBDMS-Cl.

    • Critical Control: Monitor via TLC. The reaction is usually complete in 2–4 hours at RT.

    • Why: Silyl ethers are stable to basic coupling conditions (EDC/NHS, HATU/DIPEA) but easily removed later.

  • Activation & Coupling:

    • React the 4-(TBDMS-oxymethyl)benzoic acid with your amine using EDC/HOBt or HATU.

    • Note: Avoid strongly acidic activators (like SOCl2) if you want to keep the TBDMS group intact during this step, although TBDMS is reasonably acid-stable compared to TMS.

  • Deprotection (The "Self-Validating" Step):

    • Treat the coupled product with TBAF (1M in THF) or mild acid (AcOH/H2O/THF 3:1:1).

    • Validation: If the product precipitates or shifts cleanly on TLC without polymer tails, the protection was successful.

Visualizing the Competition Pathway

The following diagram illustrates why direct coupling fails and how protection shunts the pathway to the desired product.

HMBA_Reaction_Pathway Start 4-HMBA (Unprotected) Activation Activation (e.g., EDC/NHS) Start->Activation Direct Route (Risky) Protect Step 1: TBDMS-Cl Protection Start->Protect Recommended ActiveEster Active Ester Intermediate Activation->ActiveEster SelfAttack Side Reaction: Intermolecular -OH Attack ActiveEster->SelfAttack Competes Polymer Oligomer/Polymer (Yield Loss) SelfAttack->Polymer ProtectedAcid Protected Acid Protect->ProtectedAcid Coupling Coupling (+ Amine) ProtectedAcid->Coupling Product Desired Amide (High Yield) Coupling->Product

Caption: Pathway analysis showing how protection (Blue path) circumvents the intermolecular self-attack (Red path) inherent in unprotected 4-HMBA activation.

Troubleshooting Guide: HMBA Linker Stability (Type B)

The Issue: In Solid Phase Peptide Synthesis (SPPS), the HMBA linker is cleaving prematurely, or the peptide is "lactonizing" (cyclizing) off the resin during base treatments (e.g., Fmoc removal).

Mechanism of Failure

The HMBA linker forms a benzyl ester with the C-terminus of your peptide. While stable to TFA (acid), it is base-labile .

  • Risk 1: Prolonged exposure to Piperidine (used for Fmoc deprotection) can cause slow hydrolysis.

  • Risk 2: If the C-terminal amino acid is Proline or Glycine, or if the sequence induces a turn, the N-terminus (or side chain) can attack the ester carbonyl, releasing the peptide as a cyclic lactam or diketopiperazine (DKP).

Protocol: Stabilizing the HMBA Linker
  • Switching Deprotection Reagents:

    • If you observe premature cleavage during Fmoc removal, switch from 20% Piperidine to 20% Piperidine + 0.1M HOBt or 25% 4-Methylpiperidine .

    • Why: HOBt suppresses aspartimide formation and reduces the basicity of the medium slightly, protecting the ester linkage [1].

  • The "First Residue" Rule:

    • Avoid loading Proline or Glycine directly onto the HMBA linker if possible. The conformational flexibility of these residues accelerates back-biting (DKP formation).

    • Workaround: Use a steric spacer or ensure the first coupling is driven to 100% completion to avoid deletion sequences that facilitate cyclization.

  • Cleavage Control (The "Release" Mechanism):

    • HMBA is designed to be cleaved by nucleophiles.[1][2] If you do not want it to cleave, ensure your reaction pH stays below 9.0 during on-resin modification.

    • Standard Release: Use MeOH/DIPEA/DMF (for methyl ester) or NH3/MeOH (for amide).

Frequently Asked Questions (FAQs)

Q: Can I use the acid chloride of 4-HMBA (4-chlorocarbonylbenzyl alcohol) directly? A: No. 4-hydroxymethylbenzoyl chloride is extremely unstable. It will rapidly self-polymerize upon formation or storage. You must protect the alcohol (e.g., 4-acetoxymethylbenzoyl chloride) before converting the acid to an acid chloride.

Q: I am seeing a "dimer" peak in my LCMS. Is this lactonization? A: Likely yes, but distinct from polymerization. In dilute conditions, 4-HMBA derivatives can form cyclic dimers (head-to-tail). This is concentration-dependent.

  • Fix: Increase concentration to favor linear polymer (if polymer is desired) or protect the alcohol to prevent reaction entirely.

Q: How do I remove the HMBA linker without touching my side-chain protecting groups? A: Use 1% NaOH or Hydrazine carefully. However, standard HMBA cleavage (strong nucleophile) often removes base-labile protecting groups (Fmoc). If you need to keep side chains protected, HMBA might be the wrong linker; consider a 2-Chlorotrityl chloride (2-CTC) resin which is cleaved by mild acid (1% TFA) leaving side chains intact [2].

References

  • Merck Millipore. (n.d.). Fmoc resin cleavage protocols. Retrieved from

  • Barlos, K., et al. (1989). Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Einsatz von 2-Chlortritylchlorid zur Synthese von Leu15 -Gastrin I. Tetrahedron Letters. (Foundational text on 2-CTC vs HMBA stability).
  • De Clercq, R., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering. Retrieved from

  • Hansen, J., et al. (2016).[1] C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & Biomolecular Chemistry. Retrieved from

Sources

Technical Support Center: Regioselective Chlorination of Hydroxymethylbenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution, specifically the regioselective chlorination of hydroxymethylbenzoic acids. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address common challenges and fundamental questions encountered during your experiments.

Frequently Asked Questions (FAQs)

This section addresses the core principles governing the regioselectivity of this challenging transformation. Understanding these fundamentals is the first step toward troubleshooting and optimizing your reaction.

Q1: How do the hydroxymethyl and carboxyl substituents direct incoming electrophiles during chlorination?

A1: The regiochemical outcome of the chlorination of hydroxymethylbenzoic acid is determined by the competing directing effects of the two substituents on the aromatic ring.

  • Hydroxymethyl Group (-CH₂OH): This group is classified as a weak activating group and an ortho-, para-director .[1] It donates electron density to the aromatic ring primarily through a weak positive inductive effect (+I). This donation stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions.[2][3]

  • Carboxyl Group (-COOH): This group is a strong deactivating group and a meta-director .[4] It withdraws electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-M). This electron withdrawal destabilizes the arenium ion intermediate, making the ring less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site of attack.[2][4]

The final regioselectivity depends on the relative positions of these two groups and the reaction conditions employed. When their directing effects align (e.g., in 4-(hydroxymethyl)benzoic acid, both groups direct to the 3- and 5-positions), the outcome is generally predictable. When they conflict (e.g., in 3-(hydroxymethyl)benzoic acid), a mixture of products is highly likely, and achieving high selectivity becomes a significant challenge.

Conflicting directing effects on 3-(hydroxymethyl)benzoic acid.
Q2: What are the most common chlorinating agents for this reaction, and how do I choose the right one?

A2: The choice of chlorinating agent is critical for controlling both reactivity and selectivity. The primary options vary in their electrophilicity and the conditions required for their use.

Chlorinating AgentTypical ConditionsAdvantagesDisadvantages
Chlorine Gas (Cl₂) Lewis acid catalyst (e.g., FeCl₃, AlCl₃) in an inert solvent.[5]Highly reactive, cost-effective for large-scale synthesis.Highly toxic and corrosive gas, difficult to handle in a lab setting. Can lead to over-chlorination.[6]
Sulfuryl Chloride (SO₂Cl₂) Can be used with or without a catalyst. Lewis acids or organocatalysts can tune reactivity.[7][8]Liquid, easier to handle than Cl₂. Reactivity can be moderated.[9] Byproducts (HCl, SO₂) are gaseous.Highly corrosive and water-sensitive, decomposing to sulfuric and hydrochloric acids.[10] Can promote side-chain chlorination under radical conditions.
N-Chlorosuccinimide (NCS) Often used with a protic or Lewis acid catalyst in polar aprotic solvents.[11][12]Solid, easy to handle, mild, and often provides higher regioselectivity.[13]Less reactive than Cl₂ or SO₂Cl₂; may not be suitable for highly deactivated rings. More expensive.

Guidance for Selection:

  • For highly predictable substrates (where directing groups don't conflict), the cost-effectiveness of SO₂Cl₂ or Cl₂ with a Lewis acid may be advantageous.

  • For complex substrates with conflicting directing groups , the milder nature of NCS often provides the best chance of achieving regioselectivity by minimizing side reactions.[13]

  • To avoid radical side-chain chlorination , ensure reactions are run in the dark and avoid radical initiators like peroxides or UV light.[14][15]

Q3: How do reaction parameters like solvent, temperature, and catalysts influence regioselectivity?

A3: Fine-tuning reaction parameters is essential for maximizing the yield of your desired isomer.

  • Catalysts: For agents like Cl₂ and SO₂Cl₂, a Lewis acid catalyst (e.g., FeCl₃) is often required.[16][17] The catalyst polarizes the Cl-Cl bond, creating a potent "Cl+" electrophile, which is necessary to overcome the deactivating effect of the carboxyl group.[5][18] The choice and amount of catalyst can influence isomer ratios. More recently, organocatalysts have been shown to tune the reactivity of SO₂Cl₂ for selective chlorination of phenols and other activated rings.[7]

  • Solvent: The solvent choice can impact reaction rate and selectivity. Chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE) are common as they are inert to the reaction conditions.[19] Using a polar solvent can sometimes stabilize charged intermediates differently, subtly influencing the ortho/para ratio. For NCS chlorinations, polar aprotic solvents are often employed.[11]

  • Temperature: Electrophilic chlorinations are typically exothermic. Lowering the reaction temperature (e.g., 0-5 °C) generally increases selectivity. At higher temperatures, the kinetic barrier for the formation of less-favored isomers can be more easily overcome, leading to a decrease in the regiochemical purity of the product.[6]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My reaction yields a mixture of isomers. How can I improve selectivity?

Probable Cause: This is the most common issue, especially when the directing effects of the -CH₂OH and -COOH groups are in conflict. The intrinsic electronic preferences of the substrate are leading to multiple products.

Solutions:

  • Switch to a Milder Chlorinating Agent: If you are using Cl₂/FeCl₃ or SO₂Cl₂, which are highly reactive, switch to NCS.[13][20] Its milder nature often results in greater selectivity for the most electronically favored position.

  • Lower the Reaction Temperature: Decrease the temperature to 0 °C or even lower. This will favor the product that is formed via the lowest activation energy pathway, often increasing the ratio of the major isomer.

  • Optimize the Catalyst System: Experiment with different Lewis acids or try a catalyst-free system if using SO₂Cl₂. In some cases, specific organocatalysts can dramatically alter the regiochemical outcome.[7]

  • Consider a Blocking Group Strategy: If a specific ortho or para position is highly activated but not the desired site of chlorination, you can temporarily protect it with a bulky "blocking group" (e.g., a sulfonic acid group), perform the chlorination, and then remove the blocking group.

G start Poor Regioselectivity (Isomer Mixture) cause1 Cause: High Reactivity of Chlorinating Agent start->cause1 cause2 Cause: High Reaction Temperature start->cause2 cause3 Cause: Conflicting Directing Effects (Inherent to Substrate) start->cause3 sol1 Solution: Switch to Milder Agent (e.g., NCS) cause1->sol1 sol2 Solution: Lower Reaction Temperature (e.g., 0 °C) cause2->sol2 sol3 Solution: Employ a Blocking Group Strategy cause3->sol3 Advanced Solution

Troubleshooting workflow for poor regioselectivity.
Problem 2: I'm observing significant side-chain chlorination at the hydroxymethyl group.

Probable Cause: The reaction is proceeding via a free-radical mechanism instead of an electrophilic aromatic substitution mechanism. This is common when using agents like SO₂Cl₂ or Cl₂ under conditions that promote radical formation.

Solutions:

  • Eliminate Light: Conduct the reaction in complete darkness by wrapping the flask in aluminum foil. UV light initiates the homolytic cleavage of Cl-Cl bonds, starting a radical chain reaction.[15]

  • Avoid Radical Initiators: Ensure your reagents and solvents are free from peroxides, which can act as radical initiators.[14]

  • Use an Electrophilic Substitution Catalyst: The presence of a Lewis acid like FeCl₃ or AlCl₃ strongly favors the ionic, electrophilic pathway over the radical pathway.[5][15] If you are not using one, add a catalytic amount.

  • Protect the Hydroxymethyl Group: As a last resort, the -CH₂OH group can be protected as an ester (e.g., acetate) or an ether (e.g., TBDMS ether). This prevents reaction at the benzylic position. The protecting group can be removed after the chlorination step.

Problem 3: The reaction is sluggish or does not go to completion.

Probable Cause: The aromatic ring is too deactivated by the carboxyl group for the chosen chlorinating agent to react efficiently.

Solutions:

  • Increase Catalyst Loading: If using a Lewis acid, incrementally increase its stoichiometry. This will generate a higher concentration of the active electrophile.

  • Switch to a More Potent Chlorinating System: If NCS is not working, move to a more reactive system like SO₂Cl₂ with a Lewis acid catalyst, or Cl₂ with AlCl₃.[9][16]

  • Increase Temperature (with caution): Slowly and carefully increase the reaction temperature. Be aware that this may negatively impact regioselectivity (see Problem 1). Monitor the reaction closely by TLC or LC-MS to find a balance between conversion and selectivity.

  • Esterify the Carboxylic Acid: The deactivating effect of the -COOH group can be slightly attenuated by converting it to an ester (e.g., methyl or ethyl ester) prior to chlorination. The ester is still a deactivating, meta-directing group, but slightly less so than the free acid. The ester can be hydrolyzed back to the carboxylic acid after chlorination.

Experimental Protocols

The following are generalized protocols. You must adapt them based on your specific substrate and safety protocols.

Protocol 1: General Procedure for Chlorination using NCS

This protocol is a good starting point for achieving high regioselectivity with sensitive substrates.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the hydroxymethylbenzoic acid (1.0 eq).

  • Dissolution: Add a suitable anhydrous solvent (e.g., acetonitrile or DCM) to dissolve the starting material.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05-1.1 eq) portion-wise over 10-15 minutes. If required, add the acid catalyst (e.g., a catalytic amount of trifluoroacetic acid or BF₃·OEt₂) at this stage.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is slow, allow it to warm slowly to room temperature.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy any excess NCS.

  • Workup: Transfer the mixture to a separatory funnel. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to isolate the desired chlorinated isomer.

References

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]

  • Yadav, G. D., & Aishwarya, M. S. (2004). Selective aromatic chlorination of activated arenes with sodium chlorite, (salen)manganese(III) complex, and alumina in dichloro. Canadian Journal of Chemistry. [Link]

  • Filo. (2025). Explain the mechanism of chlorination of benzene. Filo. [Link]

  • International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences. [Link]

  • Google Patents. (1994). US5279719A - Method for chlorination of methylated aromatic compounds.
  • JoVE. (2025). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. JoVE. [Link]

  • Clark, J. (2015). The halogenation of benzene - electrophilic substitution. Chemguide. [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. [Link]

  • ResearchGate. (2018). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. ResearchGate. [Link]

  • University of Calgary. Directing Groups in SE Ar. University of Calgary. [Link]

  • ChemTalk. (2024). Directing Effects. ChemTalk. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • Wikipedia. Sulfuryl chloride. Wikipedia. [Link]

  • Wikipedia. N-Chlorosuccinimide. Wikipedia. [Link]

  • Sciencemadness Wiki. (2023). Sulfuryl chloride. Sciencemadness Wiki. [Link]

  • Google Patents. (1975). US3920757A - Chlorination with sulfuryl chloride.
  • Google Patents. (1942). US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid.

Sources

Technical Support Center: Scale-up of 3-Chloro-4-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-58586-90-6 Subject: Scale-up challenges, synthesis optimization, and impurity profiling. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Introduction: The Molecule & The Mission

You are likely synthesizing 3-Chloro-4-(hydroxymethyl)benzoic acid (CAS: 58586-90-6) as a critical intermediate for kinase inhibitors or liquid crystal polymers. Unlike simple benzoic acids, the presence of the hydroxymethyl group (-CH₂OH) at the para-position relative to the carboxylic acid, combined with the meta-chlorine, introduces unique competing reactivities.

This guide addresses the three most common support tickets we receive regarding this molecule:

  • Route Selection: Choosing between Hydrolysis vs. Reduction.

  • Chemo-selectivity: Preventing over-reduction or side-chain oxidation.

  • Purification: Removing the "stubborn" aldehyde impurity.

Module 1: Route Selection (The "Architect" Phase)

FAQ: Which synthetic route is most scalable for >1kg batches?

Answer: For scale-up, Route A (Hydrolysis of Benzyl Halide) is generally preferred over Route B (Reduction) due to cost and safety, provided you have glass-lined reactors to handle the corrosive hydrolysis.

Route Comparison Matrix
FeatureRoute A: HydrolysisRoute B: Selective Reduction
Starting Material 3-Chloro-4-methylbenzoic acid3-Chloroterephthalic acid (or ester)
Key Reagent Chlorine/Bromine (Radical), then H₂OBorane-DMS or NaBH₄/Activator
Safety Risk Corrosive gases (HCl/HBr), ExothermsH₂ gas evolution, Pyrophoric boranes
Impurity Profile Dimeric ethers, unreacted methylOver-reduced (methyl), Aldehyde
Scalability High (Industrial Standard)Medium (High cost of hydrides)
Visualizing the Process Flow

SynthesisRoutes Start Target: 3-Chloro-4-(hydroxymethyl)benzoic acid RouteA Route A: Radical Halogenation RouteB Route B: Selective Reduction StepA1 Start: 3-Chloro-4-methylbenzoic acid StepA2 Radical Chlorination (Cl2/hv or NCS) StepA1->StepA2 StepA3 Intermediate: Benzyl Chloride StepA2->StepA3 HazardA Risk: Over-chlorination StepA2->HazardA StepA4 Hydrolysis (H2O/Base) StepA3->StepA4 StepA4->Start StepB1 Start: 3-Chloroterephthalic acid 1-methyl ester StepB2 Activation (Mixed Anhydride) StepB1->StepB2 StepB3 Reduction (NaBH4) StepB2->StepB3 StepB3->Start HazardB Risk: Selectivity Loss StepB3->HazardB

Caption: Decision tree comparing the Radical Halogenation route (Route A) vs. Selective Reduction (Route B).

Module 2: Critical Execution (The "Operator" Phase)

Protocol A: Hydrolysis of 3-Chloro-4-(chloromethyl)benzoic acid

Best for: Cost-efficiency and avoiding heavy metal waste.

The Challenge: The hydrolysis of the benzyl chloride intermediate often yields a "gummy" product due to the formation of dimeric ether (intermolecular condensation).

Troubleshooting Steps:

  • Concentration Control: Do not run the hydrolysis at concentrations >15 wt%. High concentration favors intermolecular attack (ether formation) over water attack (hydrolysis).

  • Base Addition: Use a weak base (CaCO₃ or Acetate) buffer rather than strong NaOH. Strong hydroxide can promote Cannizzaro-type side reactions on any transient aldehyde formed.

  • Temperature Ramp: Start hydrolysis at 60°C. Only ramp to reflux after the initial exotherm subsides.

Protocol B: Selective Reduction using Borane-DMS

Best for: High purity requirements on <100g scale.

The Challenge: Reducing the carboxylic acid in the presence of the ester (if starting from mono-methyl ester) or reducing the acid to alcohol without touching the aryl chloride.

Technical Insight: Borane-Dimethyl Sulfide (BMS) is chemoselective for carboxylic acids over esters and halides. However, the meta-chlorine withdraws electrons, making the carboxylate less nucleophilic and the reduction slower.

Step-by-Step Optimization:

  • Stoichiometry: Use 1.1 - 1.2 equivalents of BMS. Excess leads to reduction of the aryl chloride (de-halogenation).

  • Temperature: Maintain 0°C to 10°C during addition. Room temperature (20-25°C) is sufficient for the reaction. Do not reflux.

  • Quenching (Critical):

    • Incorrect: Adding water directly (violent H₂ evolution).

    • Correct: Add Methanol dropwise first to destroy excess borane, forming volatile trimethyl borate. Then add aqueous acid.

Module 3: Troubleshooting & Impurity Profiling

Ticket #402: "I have a persistent 5% impurity at RRT 0.95."

Diagnosis: This is likely 3-Chloro-4-formylbenzoic acid (the aldehyde).

  • Cause: Incomplete reduction (Route B) or partial oxidation during workup.

  • Fix: Treat the crude mixture with a small amount of NaBH₄ (0.1 eq) in methanol before final acidification. This "polishes" the aldehyde back to the alcohol.

Ticket #405: "Yield is low, and the product is oiling out."

Diagnosis: Formation of poly-benzyl esters or phthalides .

  • Mechanism: The hydroxymethyl group of one molecule reacts with the carboxylic acid of another (self-esterification).

  • Fix: Avoid thermal stress during drying. Do not dry in an oven >60°C. Use a vacuum dryer at 40°C. Recrystallize from Water/Ethanol (80:20) .

Impurity Identification Table
Impurity NameStructure NoteOriginRemoval Strategy
3-Chloro-4-methylbenzoic acid Starting MaterialIncomplete Chlorination (Route A)Adjust pH to 5.5 (SM precipitates first)
3-Chloro-4-formylbenzoic acid AldehydeUnder-reduction (Route B)"Polish" with NaBH₄ wash
Dimeric Ether Ar-CH₂-O-CH₂-ArHigh conc. hydrolysisRecrystallization (insoluble in hot water)
Des-chloro analog 4-(hydroxymethyl)benzoic acidOver-reduction (Pd/C usage)Impossible to separate; restart synthesis

Module 4: Safety & Engineering Controls

Critical Alert: Thermal Runaway

When using Route A (Chlorination) , the radical reaction is exothermic.

  • Control: Use a photo-reactor with active cooling. Do not rely on ambient air cooling.

  • Monitor: Watch for the "induction period." If the reaction doesn't start immediately (color change), STOP . Do not add more initiator. Accumulation of initiator followed by sudden activation causes explosions.

Critical Alert: Borane Waste
  • Issue: Waste streams from Route B contain active boron species.

  • Protocol: Quench waste streams with acetone (forms stable complex) or methanol before disposal. Never mix borane waste with nitric acid waste streams.

References

  • Synthesis of Hydroxymethyl Benzoic Acids via Hydrolysis

    • Title: Process for the preparation of 4-hydroxymethyl benzoic acid deriv
    • Source: CN108358776A (P
    • Relevance: Describes the chlorination/hydrolysis sequence for similar analogs.
  • Selective Reduction using Borane Reagents

    • Title: Safe Handling of Boranes
    • Source: ResearchG
    • Relevance: Safety protocols for BMS and BTHF scale-up.
  • Borane Chemoselectivity

    • Title: Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.[1]

    • Source: Chemistry - A European Journal.
    • Relevance: Discusses reducing acids in the presence of halides.
  • Physical Properties & Handling

    • Title: 3-Chloro-4-hydroxybenzoic acid (Analog D
    • Source: PubChem CID 19860.[2]

    • Relevance: Safety data (H315, H319) applicable to the hydroxymethyl derivative.[2][3]

Sources

Validation & Comparative

Precision Separation of Chlorobenzoic Acid Derivatives: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of chlorobenzoic acid (CBA) derivatives—specifically the structural isomers 2-chlorobenzoic acid (2-CBA), 3-chlorobenzoic acid (3-CBA), and 4-chlorobenzoic acid (4-CBA)—presents a classic chromatographic challenge.[1] While 2-CBA is easily resolved due to the "ortho effect" on its acidity, the 3- and 4- isomers possess nearly identical hydrophobicities (logP) and dissociation constants (pKa).

This guide compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase. While C18 columns often fail to resolve the critical 3-CBA/4-CBA pair, Phenyl-Hexyl phases leverage


 interactions to achieve baseline separation. This document provides the theoretical grounding, comparative data, and a validated protocol for robust quantification.

Part 1: The Physicochemical Challenge

To develop a robust method, one must first understand the analyte properties that dictate retention.

Analyte Properties
AnalyteStructurepKa (Acidity)logP (Hydrophobicity)Challenge
2-CBA ortho-substituted2.94~2.05Elutes early; easily separated due to higher acidity and steric hindrance.
3-CBA meta-substituted3.82~2.68Critical Pair: Extremely similar hydrophobicity and ionization to 4-CBA.
4-CBA para-substituted3.98~2.65Critical Pair: Co-elutes with 3-CBA on standard alkyl phases.[2]

The Mechanism of Failure: On a standard C18 column, retention is governed almost exclusively by hydrophobic partition. Since 3-CBA and 4-CBA have nearly indistinguishable logP values, they co-elute as a single broad peak or a "shoulder," regardless of gradient slope.

Part 2: Comparative Study (C18 vs. Phenyl-Hexyl)

Mechanism of Interaction
  • C18 (Alkyl Phase): Relies on Hydrophobic Interaction .[3] The stationary phase acts as a non-polar solvent. Since the isomers have similar water-octanol partition coefficients, the selectivity factor (

    
    ) approaches 1.0.
    
  • Phenyl-Hexyl (Aromatic Phase): Relies on Hydrophobicity +

    
     Stacking . The chlorine atom is electron-withdrawing. Its position on the benzene ring (meta vs. para) alters the electron density distribution of the aromatic system. The Phenyl-Hexyl ligand interacts with these specific electron clouds, creating a secondary retention mechanism that differentiates the isomers.
    
Performance Data Summary

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 20-50% B in 10 min.

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Recommended)
Elution Order 2-CBA

3/4-CBA (Co-elution)
2-CBA

3-CBA

4-CBA
Resolution (3 vs 4)

(Partial overlap)

(Baseline separation)
Peak Shape (Tailing) 1.2 - 1.5 (Tailing due to silanols)1.0 - 1.1 (Sharper due to

-selectivity)
Robustness Low (pH sensitive)High (Selectivity driven)

Part 3: Visualizing the Separation Logic

Workflow for Method Development

The following diagram outlines the decision matrix for separating halogenated aromatic acids.

MethodDevelopment Start Start: Chlorobenzoic Acid Mixture Check_pKa Step 1: Check pKa (2-CBA: 2.9, 4-CBA: 3.9) Start->Check_pKa Set_pH Step 2: Set Mobile Phase pH Target pH 2.5 (Suppressed Ionization) Check_pKa->Set_pH Ensure Neutral Species Select_Column Step 3: Column Screening Set_pH->Select_Column C18_Path Option A: C18 Column (Hydrophobic Interaction) Select_Column->C18_Path Phenyl_Path Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Select_Column->Phenyl_Path Result_C18 Result: Co-elution of 3-CBA & 4-CBA (Failure) C18_Path->Result_C18 Result_Phenyl Result: Baseline Separation (Success) Phenyl_Path->Result_Phenyl

Caption: Decision tree highlighting the necessity of Phenyl-Hexyl phases for critical isomer pairs.

Interaction Mechanism

Visualizing why the Phenyl-Hexyl column succeeds where C18 fails.

InteractionMechanism cluster_C18 C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction Analyte Chlorobenzoic Isomer (Aromatic Ring + Cl) C18_Ligand Alkyl Chain (C18) Analyte->C18_Ligand Van der Waals Phenyl_Ligand Phenyl Ring Ligand Analyte->Phenyl_Ligand Orbital Overlap Interaction1 Hydrophobic Only (Weak Selectivity) C18_Ligand->Interaction1 Interaction2 Pi-Pi Stacking + Hydrophobic (High Selectivity) Phenyl_Ligand->Interaction2

Caption: Comparison of ligand interactions. Phenyl phases engage in orbital overlap, enhancing selectivity.

Part 4: Validated Experimental Protocol

This protocol is designed to be a self-validating system. If the resolution between 3-CBA and 4-CBA drops below 2.0, check the mobile phase pH immediately.

Reagents & Equipment
  • Column: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl),

    
     mm, 3.5 
    
    
    
    m or 5
    
    
    m.
  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (pH

    
     2.6).
    
    • Note: Do not use neutral phosphate buffer. At pH 7, analytes are ionized (

      
      ) and will elute in the void volume.
      
  • Mobile Phase B: Methanol (MeOH).

    • Expert Tip: Methanol is preferred over Acetonitrile here because MeOH allows for stronger

      
       interactions between the analyte and the stationary phase. ACN can sometimes suppress these interactions.
      
Instrument Settings
  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 30°C (Control is critical;

    
     interactions are thermally sensitive).
    
  • Detection: UV at 230 nm (Max absorbance for chlorobenzoates) or 254 nm.

  • Injection Volume: 5-10

    
    L.
    
Gradient Program
Time (min)% Mobile Phase B (MeOH)Event
0.030Initial Hold (Focusing)
2.030Start Gradient
12.060Linear Ramp
12.195Wash Step
15.095End Wash
15.130Re-equilibration
20.030Ready for Next Inj.
Troubleshooting & Robustness
  • Symptom: Peak tailing on 2-CBA.

    • Cause: pH is too close to pKa (2.94).

    • Fix: Lower pH to 2.3 using 0.1% Phosphoric Acid instead of Formic Acid.

  • Symptom: Loss of resolution between 3-CBA and 4-CBA.

    • Cause: "Pi-Pi" interactions weakened by high temperature or ACN.

    • Fix: Lower column temperature to 25°C or switch organic modifier to 100% Methanol.

References

  • PubChem. (n.d.). 2-Chlorobenzoic acid (Compound).[5] National Library of Medicine. Retrieved from [Link]

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[6] Chromatography Online. Retrieved from [Link]

  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Chlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-Chloro-4-(hydroxymethyl)benzoic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, a comprehensive understanding of a molecule's behavior under various analytical conditions is paramount. This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 3-Chloro-4-(hydroxymethyl)benzoic acid, a substituted benzoic acid derivative of interest. We will explore the expected fragmentation pathways under common ionization techniques, compare the utility of different analytical workflows, and provide detailed experimental protocols to empower researchers in their analytical endeavors.

Strategic Approaches to the Analysis of Substituted Benzoic Acids

The analysis of small acidic molecules like 3-Chloro-4-(hydroxymethyl)benzoic acid by mass spectrometry requires careful consideration of the analytical strategy. The choice of ionization source and chromatographic method significantly influences the resulting data and its interpretation.

Ionization Techniques: A Tale of Two Strategies

  • Electron Ionization (EI): Traditionally coupled with Gas Chromatography (GC-MS), EI is a high-energy "hard" ionization technique that induces extensive fragmentation. This provides a detailed molecular fingerprint, which is excellent for structural elucidation and library matching.[1][2][3] However, for thermally labile or non-volatile compounds, derivatization is often necessary to increase volatility and prevent degradation.[4][5]

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS). It typically generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal fragmentation in the source.[6][7] For acidic molecules like benzoic acids, negative ion mode is often preferred to generate the stable [M-H]⁻ ion.[6][8][9] Structural information is then obtained through tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented in a controlled manner.[7][10]

Chromatographic Separation: GC-MS vs. LC-MS

  • GC-MS: This technique offers high chromatographic resolution and is well-suited for volatile and thermally stable compounds.[11][12][13] For 3-Chloro-4-(hydroxymethyl)benzoic acid, derivatization of the carboxylic acid and hydroxyl groups (e.g., silylation) would be required to facilitate its passage through the GC column.[4][5]

  • LC-MS/MS: This is arguably the more direct and versatile approach for this analyte.[10][14] It accommodates a wider range of compound polarities and volatilities without the need for derivatization, making it a high-throughput solution in many drug discovery workflows.[7]

Predicted Mass Spectrometry Fragmentation of 3-Chloro-4-(hydroxymethyl)benzoic acid

The fragmentation of 3-Chloro-4-(hydroxymethyl)benzoic acid is predicted to be influenced by its key functional groups: the carboxylic acid, the hydroxymethyl group, and the chloro substituent on the aromatic ring.

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecular ion ([M]⁺˙ at m/z 186/188, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl) will be formed. Subsequent fragmentation is likely to proceed through several key pathways:

  • Loss of a hydroxyl radical (•OH): A common fragmentation for benzoic acids, leading to a prominent acylium ion ([M-OH]⁺) at m/z 169/171.[6][15][16]

  • Loss of the entire carboxyl group (•COOH): This results in a chlorophenyl-methanol fragment ([M-COOH]⁺) at m/z 141/143.

  • Loss of water (H₂O): Intramolecular rearrangement can lead to the loss of water from the molecular ion, particularly influenced by the para relationship of the hydroxymethyl and carboxyl groups, forming an ion at m/z 168/170.

  • Loss of formaldehyde (CH₂O): Cleavage of the hydroxymethyl group can result in the loss of formaldehyde, yielding a chlorobenzoic acid radical cation at m/z 156/158.

  • Loss of chlorine (•Cl): While less common as an initial step, the loss of a chlorine radical can occur, leading to an ion at m/z 151.

  • Decarboxylation (loss of CO₂): Subsequent to the loss of a hydrogen atom, the molecule can undergo decarboxylation, a characteristic fragmentation of deprotonated benzoic acids.[17]

The following Graphviz diagram illustrates the predicted EI fragmentation pathway.

G M [M]+• m/z 186/188 F1 [M-OH]+ m/z 169/171 M->F1 - •OH F2 [M-COOH]+ m/z 141/143 M->F2 - •COOH F3 [M-H2O]+• m/z 168/170 M->F3 - H2O F4 [M-CH2O]+• m/z 156/158 M->F4 - CH2O F5 [M-Cl]+ m/z 151 M->F5 - •Cl F6 [M-OH-CO]+ m/z 141/143 F1->F6 - CO F7 [M-COOH-CH2O]+ m/z 111/113 F2->F7 - CH2O

Caption: Predicted EI fragmentation pathway for 3-Chloro-4-(hydroxymethyl)benzoic acid.

Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

In negative ion mode ESI, the deprotonated molecule ([M-H]⁻ at m/z 185/187) will be the precursor ion for MS/MS analysis. Collision-induced dissociation (CID) is expected to induce the following fragmentations:

  • Loss of carbon dioxide (CO₂): This is a hallmark fragmentation of deprotonated carboxylic acids, resulting in a prominent fragment ion at m/z 141/143.[17]

  • Loss of water (H₂O): The deprotonated molecule can lose a molecule of water, yielding an ion at m/z 167/169.

  • Loss of formaldehyde (CH₂O): Cleavage of the hydroxymethyl group can lead to the loss of formaldehyde, producing a deprotonated chlorobenzoic acid ion at m/z 155/157.

The following Graphviz diagram illustrates the predicted ESI-MS/MS fragmentation pathway.

G M [M-H]- m/z 185/187 F1 [M-H-CO2]- m/z 141/143 M->F1 - CO2 F2 [M-H-H2O]- m/z 167/169 M->F2 - H2O F3 [M-H-CH2O]- m/z 155/157 M->F3 - CH2O

Sources

A Researcher's Guide to the Accurate Melting Point Determination of 3-Chloro-4-(hydroxymethyl)benzoic acid and Related Benzene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The choice of analytical technique for melting point determination is often dictated by the available instrumentation and the required level of accuracy. For drug development professionals, adherence to pharmacopeial standards is crucial for regulatory compliance. This guide will, therefore, emphasize the principles of accurate and reproducible measurements, including proper sample preparation and instrument calibration, to ensure data integrity.

The Significance of Melting Point in Compound Characterization

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C.[1] The presence of impurities will generally cause a depression of the melting point and a broadening of the melting range.[1] Therefore, an accurate melting point determination serves two primary purposes:

  • Identification: By comparing the experimentally determined melting point with known literature values, a researcher can confirm the identity of a synthesized or isolated compound.

  • Purity Assessment: A sharp melting range close to the literature value is a strong indication of high purity. Conversely, a broad and depressed melting range suggests the presence of impurities.

Comparative Analysis of Structurally Related Benzoic Acid Derivatives

To provide a comparative framework for the experimental determination of the melting point of 3-Chloro-4-(hydroxymethyl)benzoic acid, we will consider the following structurally related compounds with established melting points:

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)
3-Chloro-4-(hydroxymethyl)benzoic acid C₈H₇ClO₃186.59To be determined
3-Chloro-4-hydroxybenzoic acidC₇H₅ClO₃172.57171-173[2]
3-Chloro-4-methylbenzoic acidC₈H₇ClO₂170.59202
Methyl 3-chloro-4-hydroxybenzoateC₈H₇ClO₃186.59108-110

Note: The melting point of 3-Chloro-4-hydroxybenzoic acid is for the hemihydrate form as specified by the supplier.

The structural differences between these molecules—a hydroxyl vs. a hydroxymethyl group, or a methyl group—are expected to influence their crystal lattice energies and, consequently, their melting points. This comparison will provide valuable context for the results obtained for our target compound.

Experimental Methodologies for Melting Point Determination

The capillary method is the most widely used technique for determining the melting point of a solid. This involves heating a small sample packed in a glass capillary tube and observing the melting process. We will detail the protocols for two common apparatuses that employ this method.

Method 1: Digital Melting Point Apparatus

Modern digital melting point instruments offer high precision, controlled heating rates, and often, video recording capabilities for enhanced review and documentation, which is crucial for Good Laboratory Practice (GLP).[3]

  • Instrument Calibration: Before any measurements, ensure the apparatus is calibrated using certified reference standards with known melting points that span the expected range of the sample. Common standards include acetanilide (114°C) and caffeine (238°C). The calibration should verify the instrument's accuracy across its operational temperature range.

  • Sample Preparation:

    • Ensure the 3-Chloro-4-(hydroxymethyl)benzoic acid sample is completely dry and finely powdered. This can be achieved by grinding the crystals with a mortar and pestle.

    • Jab the open end of a capillary tube into the powder multiple times to collect a small amount of the sample.

    • Tap the sealed end of the capillary tube on a hard surface to pack the powder into a dense column at the bottom. The packed sample height should be between 2-3 mm.[4]

  • Measurement Procedure:

    • Insert the prepared capillary tube into the heating block of the apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary determination by setting a fast ramp rate (e.g., 10-20°C/minute).[1][5]

    • Based on the approximate melting point, set a "plateau" or "start" temperature about 10-20°C below this value.[5][6]

    • Set the ramp rate to 1-2°C per minute for an accurate measurement.[7] A slower ramp rate ensures thermal equilibrium between the sample, the heating block, and the thermometer.[7]

    • Start the heating program.

    • Observe the sample through the magnified viewing lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the last solid crystal melts (the clear point).

    • The recorded melting range is the interval between the onset and clear points. For a pure substance, this range should be narrow.

  • Post-Measurement: Allow the apparatus to cool significantly before performing another measurement.[6][8]

dot graph TD; A[Start] --> B{Prepare Sample: Dry & Powdered}; B --> C{Load Capillary Tube (2-3 mm)}; C --> D{Calibrate Digital Apparatus}; D --> E{Set Start Temperature (~15°C below expected MP)}; E --> F{Set Ramp Rate (1-2°C/min)}; F --> G{Insert Capillary & Start Heating}; G --> H{Observe Sample}; H --> I{Record T1: First Liquid Droplet}; I --> J{Record T2: All Solid Melts}; J --> K[Melting Range = T1 - T2]; K --> L[End];
Workflow for Digital Melting Point Determination.
Method 2: Thiele Tube Apparatus

The Thiele tube is a classic and cost-effective piece of glassware designed to heat a sample evenly using convection currents in a heating oil.[2] While less automated, it can yield accurate results when used correctly.

  • Apparatus Setup:

    • Securely clamp the Thiele tube to a ring stand.

    • Fill the tube with a high-boiling, transparent mineral or silicone oil, ensuring the oil level is above the top of the side arm.

    • Prepare the sample in a capillary tube as described in the previous method.

  • Sample and Thermometer Assembly:

    • Attach the capillary tube to a thermometer using a small rubber band or a slice of rubber tubing.[2]

    • Position the capillary tube so that the sample is level with the bulb of the thermometer.[8]

    • Insert the thermometer/capillary assembly into the Thiele tube through a stopper, adjusting the depth so the sample is in the center of the main tube.[8]

  • Heating and Measurement:

    • Gently heat the side arm of the Thiele tube with a microburner or Bunsen burner, using a slow back-and-forth motion.[7][8] This will create convection currents that ensure uniform heating of the oil bath.

    • Monitor the temperature rise. As the expected melting point is approached (within about 20°C), reduce the heating rate to approximately 1-2°C per minute.[7][8]

    • Carefully observe the sample.

    • Record the temperature at the first sign of melting.

    • Record the temperature when the entire sample has liquefied.

  • Safety Precautions:

    • Always wear safety goggles.

    • Ensure no flammable solvents are near the open flame.[7]

    • If the oil begins to smoke, reduce the heat immediately.

    • Allow the apparatus to cool completely before disassembly.

dot graph TD; A[Start] --> B{Assemble Thiele Tube & Fill with Oil}; B --> C{Prepare Sample in Capillary Tube}; C --> D{Attach Capillary to Thermometer}; D --> E{Insert Assembly into Thiele Tube}; E --> F{Gently Heat Side Arm of Tube}; F --> G{Monitor Temperature & Sample}; G -- Approach MP --> H{Reduce Heating Rate to 1-2°C/min}; H --> I{Observe Melting}; I --> J{Record T1: Onset of Melting}; J --> K{Record T2: Completion of Melting}; K --> L[Melting Range = T1 - T2]; L --> M[End];
Workflow for Thiele Tube Melting Point Determination.

Conclusion and Best Practices

The determination of a melting point is a foundational technique in chemical and pharmaceutical sciences. For a novel standard such as 3-Chloro-4-(hydroxymethyl)benzoic acid, where literature values are absent, a meticulous and well-documented experimental approach is critical. Both the digital melting point apparatus and the Thiele tube method, when executed with care, can provide the accurate data necessary for characterization and purity assessment.

For researchers in regulated environments, the digital apparatus offers advantages in control, data logging, and adherence to GLP standards. However, the classical Thiele tube method remains a valid and accessible technique. Regardless of the chosen method, the keys to reliable data are consistent sample preparation, a slow heating rate near the melting point, and regular instrument calibration. By contextualizing the experimentally determined melting point of 3-Chloro-4-(hydroxymethyl)benzoic acid with its structural analogs, researchers can build a comprehensive and confident profile of this new chemical entity.

References

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. Retrieved from [Link]

  • Pharma Times. (2025, May 1). Validation and Calibration of Melting Point Instruments. Retrieved from [Link]

  • University of California, Los Angeles. Melting Point Determination. Retrieved from [Link]

  • NFU. NFU 498 Digital Melting Point Apparatus. Retrieved from [Link]

  • Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. Retrieved from [Link]

  • Pharmaguideline. Calibration of Melting Point Apparatus. Retrieved from [Link]

  • Biometrix. Melting Point Apparatus - Calibration. Retrieved from [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • University of Alberta. Melting point determination. Retrieved from [Link]

  • California State University, Bakersfield. Lab 3: Calibration of a Melting Point Apparatus. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • SSERC. Melting point determination. Retrieved from [Link]

  • monocerosfour. (2008, June 12). Chemical Analysis: determining melting points with the Thiele-Dennis tube. Retrieved from [Link]

  • Cole-Parmer. Digital Melting Point Apparatus. Retrieved from [Link]

  • Stenutz. methyl 3-chloro-4-hydroxybenzoate. Retrieved from [Link]

  • Instructables. "MELT-O-MATIC" DIGITAL MELTING POINT APPARATUS. Retrieved from [Link]

  • PubChem. 3-chloro-4-(hydroxymethyl)benzoic acid. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.